Parmodulin 2
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[3-(butanoylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOVLSMXPWPCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359961 | |
| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423735-93-7 | |
| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423735-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Parmodulin 2 (ML161): A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Parmodulin 2, also known as ML161, a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). Identified through high-throughput screening, this compound represents a significant tool in the study of PAR1 signaling and a promising lead for the development of novel antithrombotic therapies.[1][2] This guide details its discovery, mechanism of action, and the key experimental protocols used for its characterization, presenting quantitative data and process diagrams to facilitate understanding and replication.
Discovery and Chemical Properties
This compound (ML161) was identified from a high-throughput screen of over 300,000 compounds in the NIH Molecular Libraries collection.[1] The screen aimed to find inhibitors of PAR1-mediated dense granule release in platelets, a key event in thrombus formation.[1] this compound emerged from a 1,3-diaminobenzene scaffold and was optimized through structure-activity relationship (SAR) studies to enhance potency and plasma stability.[1]
-
Chemical Name: 2-Bromo-N-[3-[(1-oxobutyl)amino]phenyl]benzamide
-
Synonyms: ML161, this compound
-
Molecular Formula: C₁₇H₁₇BrN₂O₂
-
Molecular Weight: 361.23 g/mol
-
CAS Number: 423735-93-7
Synthesis Process
This compound was synthesized at the Broad Institute as part of the NIH Molecular Libraries Program.[3] While detailed, step-by-step synthesis protocols are not available in the public literature, its structure consists of a 1,3-diaminobenzene core with a 2-bromobenzamide group at one amine and a butanoylamide group at the other. The synthesis would logically involve the acylation of 3-aminoaniline as a key step.
Mechanism of Action: Allosteric Inhibition of PAR1
This compound functions as a potent, non-competitive, and reversible allosteric inhibitor of PAR1.[2] Unlike orthosteric antagonists like vorapaxar, which bind to the ligand-binding site, parmodulins act at the cytosolic face of the receptor.[4] This allosteric modulation results in "biased signaling."
Specifically, this compound selectively inhibits Gαq-mediated signaling downstream of PAR1 activation. This blockade prevents key platelet activation events such as intracellular calcium mobilization and aggregation.[2] However, it does not appear to inhibit Gα12/13-mediated pathways, which are responsible for platelet shape change.[2] This selective inhibition may contribute to a better safety profile, potentially reducing the bleeding risks associated with broad PAR1 antagonists.
Caption: PAR1 signaling pathway and site of this compound inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound (ML161).
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ vs PAR1 | 0.26 µM | P-selectin Expression (Human Platelets) | MedChemExpress.com |
| IC₅₀ vs PAR1 | 300 nM | Platelet Activation (Dense Granule Release) | researchgate.net |
| In Vivo Efficacy | 73% Inhibition (AUC) | Laser-Induced Thrombosis (Mouse) | MedChemExpress.com |
| In Vivo Dose | 5 mg/kg (IV) | Laser-Induced Thrombosis (Mouse) | MedChemExpress.com |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro P-Selectin Expression Assay
This flow cytometry-based assay quantifies platelet activation by measuring the surface expression of P-selectin (CD62P), a protein translocated from α-granules to the platelet surface upon activation.
Methodology:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). Wash platelets in a suitable buffer (e.g., modified HEPES-Tyrodes buffer) to remove plasma components.
-
Compound Incubation: Incubate washed platelets with varying concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Stimulate platelets with a PAR1 agonist, such as thrombin or SFLLRN, to induce activation.
-
Antibody Staining: Add a fluorescently-labeled anti-P-selectin (anti-CD62P) antibody and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the platelet population using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of P-selectin expression.
-
Data Analysis: Calculate the percentage of P-selectin positive platelets or the mean fluorescence intensity and plot against the inhibitor concentration to determine the IC₅₀.
Caption: Workflow for the P-Selectin Expression Assay.
In Vitro Platelet Aggregation Assay
This assay measures the ability of an inhibitor to prevent platelet clumping (aggregation) in response to an agonist, typically by monitoring changes in light transmittance through a platelet suspension.
Methodology:
-
Platelet Preparation: Prepare washed human platelets as described in the P-selectin assay.
-
Compound Incubation: Pre-incubate the platelet suspension with this compound or vehicle for 30 minutes at 37°C.
-
Aggregometry: Place the platelet suspension in a cuvette within a platelet aggregometer, which maintains the temperature at 37°C and stirs the sample.
-
Agonist Addition: Add a PAR1 agonist (e.g., 2-3 µM SFLLRN) to initiate aggregation.
-
Data Acquisition: Record the change in light transmittance over time. As platelets aggregate, the suspension becomes clearer, increasing light transmittance. Unstimulated platelets are set to 0% transmittance, and buffer alone is 100%.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound and calculate the IC₅₀.
Caption: Workflow for the Platelet Aggregation Assay.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the increase in intracellular free calcium concentration following receptor activation, a key signaling event downstream of Gαq coupling.
Methodology:
-
Cell Culture: Plate adherent endothelial cells (e.g., HUVECs) or PAR1-expressing cell lines (e.g., COS-7, HEK293) in multiwell plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a suitable buffer for 30-60 minutes at 37°C. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.
-
Compound Incubation: Wash the cells and incubate with various concentrations of this compound or vehicle control.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®). Measure the baseline fluorescence.
-
Agonist Injection: Inject a PAR1 agonist (e.g., SFLLRN) into the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca²⁺. Calculate the peak fluorescence response for each inhibitor concentration to determine the IC₅₀.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
In Vivo Laser-Induced Cremaster Arteriole Thrombosis Model
This intravital microscopy model allows for the real-time visualization and quantification of thrombus formation in live animals following a controlled vascular injury.
Methodology:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6J) and surgically exteriorize the cremaster muscle for visualization under a microscope.
-
Compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously via a jugular vein cannula.
-
Platelet Labeling: Inject a fluorescently-labeled anti-platelet antibody (e.g., DyLight 647-conjugated anti-GP1bβ) to visualize platelets.
-
Vessel Injury: Identify a cremaster arteriole (30-50 µm diameter) and induce a standardized injury using a focused laser pulse.
-
Image Acquisition: Record fluorescence video of the injury site for a set period (e.g., 5-10 minutes) to capture platelet accumulation and thrombus formation.
-
Data Analysis: Quantify the fluorescence intensity of the developing thrombus over time. Calculate the area under the curve (AUC) to represent total platelet accumulation and compare between treated and control groups.
Caption: Workflow for the In Vivo Laser-Induced Thrombosis Model.
Conclusion
This compound (ML161) is a well-characterized small molecule that serves as a critical tool for investigating PAR1 biology. Its unique mechanism as a biased allosteric inhibitor differentiates it from traditional orthosteric antagonists and provides a valuable pharmacological probe for dissecting G-protein signaling pathways. The demonstrated in vivo efficacy in preclinical models of thrombosis, coupled with a potentially favorable safety profile, underscores its importance as a lead compound for the development of next-generation antiplatelet therapies. The detailed protocols and data presented in this guide are intended to support further research and development in this promising area.
References
- 1. Discovery of 1,3-Diaminobenzenes as Selective Inhibitors of Platelet Activation at the PAR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US10011637B2 - Ultra-pure agonists of guanylate cyclase C, method of making and using same - Google Patents [patents.google.com]
The Structure-Activity Relationship of Parmodulin 2 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parmodulin 2 (also known as ML161) is a pioneering allosteric inhibitor of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis and inflammation.[1] Unlike orthosteric antagonists that block the ligand-binding site, parmodulins target the cytosolic face of PAR1, leading to biased antagonism. This unique mechanism of action allows for the selective inhibition of Gαq-mediated signaling, which is responsible for platelet aggregation and pro-inflammatory responses, while sparing other pathways like those mediated by Gα12/13 and β-arrestin, which can be cytoprotective.[2][3][4] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound analogs, detailing quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the structure and PAR1 inhibitory activity of this compound and its key analogs. The inhibitory activity is presented as the IC50 value, which is the concentration of the compound required to inhibit 50% of the PAR1-mediated intracellular calcium mobilization, a downstream effect of Gαq activation.
| Compound | Structure | R Group | IC50 (µM) of PAR1 Inhibition |
| This compound (ML161) | H | 0.26[1] | |
| NRD-21 | Oxazole | Sub-micromolar[5][6] | |
| NRD-23 | Oxazole with substitution | Less than 75% inhibition at 10 µM | |
| RR-90 | Aniline | Data not available in this format |
Note: The chemical structures are simplified representations. For detailed chemical information, please refer to the cited literature.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the inhibitory activity of this compound analogs on the PAR1-Gαq signaling pathway.[4][7]
Objective: To measure the ability of test compounds to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR1 agonist.
Materials:
-
EA.hy926 endothelial cells (or other cells endogenously expressing PAR1)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR1 agonist (e.g., SFLLRN-NH2 or Thrombin)
-
Test compounds (this compound analogs)
-
Automated fluorometric plate reader
Procedure:
-
Cell Seeding: Seed EA.hy926 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add solutions of the test compounds at various concentrations to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorometric plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the PAR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percent inhibition for each compound concentration is calculated relative to the control (agonist alone).
-
IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Platelet Aggregation Assay
This assay assesses the functional consequence of PAR1 inhibition on platelet function.
Objective: To measure the ability of test compounds to inhibit platelet aggregation induced by a PAR1 agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet aggregometer
-
PAR1 agonist (e.g., SFLLRN-NH2 or Thrombin)
-
Test compounds (this compound analogs)
-
Saline
Procedure:
-
PRP Preparation: Obtain fresh human blood collected in sodium citrate. Centrifuge the blood at a low speed to separate the PRP.
-
Assay Setup:
-
Pipette a known volume of PRP into the aggregometer cuvettes.
-
Add a magnetic stir bar to each cuvette.
-
Place the cuvettes in the heating block of the aggregometer to maintain the temperature at 37°C.
-
-
Compound Incubation:
-
Add the test compounds at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes) while stirring.
-
-
Induction of Aggregation:
-
Add the PAR1 agonist to induce platelet aggregation.
-
The aggregometer will record the change in light transmittance as the platelets aggregate.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmittance.
-
The percent inhibition of aggregation is calculated for each compound concentration relative to the control (agonist alone).
-
IC50 values can be determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
PAR1 Signaling Pathway
Protease-Activated Receptor 1 (PAR1) can be activated by proteases like thrombin, leading to the cleavage of its N-terminus and the exposure of a tethered ligand that auto-activates the receptor. This activation triggers downstream signaling through multiple G-protein pathways and β-arrestin. This compound and its analogs are biased allosteric inhibitors that specifically interfere with the Gαq pathway.
Caption: PAR1 signaling pathways and the inhibitory effect of this compound analogs.
Experimental Workflow for Screening this compound Analogs
The following diagram illustrates a typical workflow for the screening and characterization of novel this compound analogs.
Caption: A typical experimental workflow for the discovery of novel this compound analogs.
Conclusion
The development of this compound and its analogs represents a significant advancement in the field of PAR1-targeted therapies. Their unique allosteric and biased mode of action offers the potential for potent anti-thrombotic and anti-inflammatory effects with an improved safety profile compared to traditional orthosteric antagonists. The structure-activity relationships explored to date, particularly the development of analogs like NRD-21 with improved drug-like properties, highlight the therapeutic promise of this class of compounds.[5][6] Further research focusing on the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinical applications. This guide provides a foundational understanding for researchers and drug developers to build upon in the quest for novel and effective parmodulin-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated Receptor-1 (PAR1) Acts via a Novel Gα13-Dishevelled Axis to Stabilize β-Catenin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. "The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling " by Disha M. Gandhi, Ricardo Rosas Jr. et al. [epublications.marquette.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Parmodulin 2: A Biased Allosteric Modulator of Protease-Activated Receptor 1 (PAR1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a critical mediator of thrombosis and inflammation. Its activation by proteases such as thrombin plays a central role in platelet activation and endothelial cell responses. Traditional PAR1 antagonists, like vorapaxar, act as orthosteric inhibitors, blocking all downstream signaling pathways. While effective in preventing thrombotic events, this complete inhibition can be associated with an increased risk of bleeding.
Parmodulin 2 (also known as ML161) represents a novel class of PAR1 modulators that act allosterically to induce biased signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action: Biased Signaling at PAR1
PAR1 activation can lead to distinct downstream signaling cascades depending on the activating protease. Thrombin, the canonical agonist, cleaves PAR1 at Arg41, exposing a tethered ligand that activates signaling through Gαq and Gα12/13, leading to pro-thrombotic and pro-inflammatory responses. In contrast, activated protein C (aPC) cleaves PAR1 at a different site, Arg46, which preferentially activates cytoprotective pathways, largely mediated by β-arrestin scaffolding.
This compound functions as a biased allosteric modulator of PAR1. It selectively inhibits Gαq-mediated signaling while preserving or even promoting the cytoprotective pathways associated with β-arrestin. This biased modulation offers the therapeutic potential of inhibiting detrimental pro-thrombotic and pro-inflammatory responses without compromising the beneficial cytoprotective effects of PAR1 signaling.
Data Presentation
Table 1: Inhibitory Activity of this compound on PAR1-Mediated Pro-thrombotic and Pro-inflammatory Signaling
| Assay | Cell Type | Agonist | Endpoint | IC50 of this compound | Reference |
| P-selectin Expression | Platelets | SFLLRN | P-selectin surface expression | 0.26 µM | [1][2] |
| Platelet Aggregation | Platelets | Thrombin-Tethered Ligand Peptide | Aggregation | 7 ± 1 µM | [3] |
| Endothelial Barrier Disruption | Endothelial Cells | Thrombin | Decrease in Transendothelial Electrical Resistance (TEER) | 2 ± 1 µM | [3] |
| Calcium Mobilization | Endothelial Cells | SFLLRN | Intracellular Ca2+ influx | ~3 µM | [4] |
Table 2: Cytoprotective Activity of this compound
| Assay | Cell Type | Challenge | Endpoint | Effect of this compound | Reference |
| Apoptosis Protection | HUVECs | TNF-α, Thrombin, Staurosporine | Apoptosis | Protective effect observed | [5] |
| Anti-inflammatory Signaling | HUVECs | TNF-α | NF-κB activation | Inhibition of NF-κB activation | [5] |
| Akt Phosphorylation | HUVECs | - | Akt phosphorylation at Ser473 | Stimulation of Akt phosphorylation | [6] |
Note: Specific EC50 values for the cytoprotective effects of this compound are not extensively reported in the currently available literature. The table reflects the qualitative observations of its protective and signaling activities in these pathways.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet function.[7][8][9][10]
Objective: To measure the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR1 agonist (e.g., SFLLRN or Thrombin-Tethered Ligand Peptide).
-
This compound.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Performance:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Blank the aggregometer with a cuvette containing 450 µL of PPP.
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 10 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of the PAR1 agonist.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission from baseline.
-
Calculate the IC50 of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This protocol is based on established methods for measuring endothelial barrier integrity.[11][12][13][14][15]
Objective: To determine the effect of this compound on thrombin-induced disruption of endothelial barrier function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Endothelial cell growth medium.
-
Thrombin.
-
This compound.
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes.
Procedure:
-
Cell Culture:
-
Seed HUVECs onto fibronectin-coated Transwell inserts and culture until a confluent monolayer is formed.
-
-
TEER Measurement:
-
Equilibrate the EVOM electrodes in sterile saline.
-
Measure the baseline TEER of the HUVEC monolayer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Add thrombin to the apical chamber of the Transwell to induce barrier disruption.
-
Measure TEER at various time points after thrombin addition.
-
-
Data Analysis:
-
Calculate the change in TEER relative to the baseline.
-
Determine the IC50 of this compound for the inhibition of thrombin-induced TEER decrease.
-
Quantitative Phosphoproteomics (SILAC-based)
This protocol provides a general workflow for a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based phosphoproteomics experiment to dissect PAR1 signaling.[3][16][17][18]
Objective: To identify and quantify changes in protein phosphorylation downstream of PAR1 activation in the presence and absence of this compound.
Materials:
-
Endothelial cells.
-
SILAC-compatible cell culture medium and heavy/light amino acids (e.g., 13C6-Arginine and 13C6-Lysine).
-
PAR1 agonist (e.g., Thrombin).
-
This compound.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Trypsin.
-
Phosphopeptide enrichment kit (e.g., TiO2-based).
-
High-resolution mass spectrometer.
Procedure:
-
SILAC Labeling:
-
Culture endothelial cells for at least 6 doublings in "light" or "heavy" SILAC medium.
-
-
Cell Treatment and Lysis:
-
Starve cells and then treat with vehicle, thrombin, or thrombin in the presence of this compound for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Digestion and Peptide Preparation:
-
Combine equal amounts of protein from "light" and "heavy" labeled cell lysates.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using a TiO2-based method.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Identify and quantify the relative abundance of phosphopeptides using appropriate software (e.g., MaxQuant).
-
Perform bioinformatics analysis to identify regulated pathways.
-
Visualizations
Signaling Pathways
Caption: PAR1 Signaling Pathways.
Caption: Key Experimental Workflows.
Caption: Biased Modulation of PAR1.
Conclusion
This compound represents a promising therapeutic agent that leverages the concept of biased agonism to selectively modulate PAR1 signaling. By inhibiting the pro-thrombotic and pro-inflammatory Gαq pathway while preserving the cytoprotective β-arrestin pathway, this compound offers a more nuanced approach to PAR1-targeted therapy compared to traditional orthosteric antagonists. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex signaling networks involved. Further research into the quantitative aspects of its cytoprotective signaling and its in vivo efficacy will be crucial for its continued development as a novel therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellqart.com [cellqart.com]
- 7. medicine.umich.edu [medicine.umich.edu]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rarediseasesjournal.com [rarediseasesjournal.com]
- 10. What is TEER? | Axion Biosystems [axionbiosystems.com]
- 11. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Exploring G protein-coupled receptor signaling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 16. Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PXD004264 - Paradigm of biased PAR1 activation and inhibition in endothelial cells dissected by phosphoproteomics - OmicsDI [omicsdi.org]
- 18. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]
The Cytoprotective Effects of Parmodulin 2: A Technical Guide
An In-depth Examination of a Novel PAR1 Allosteric Modulator
This technical guide provides a comprehensive overview of the cytoprotective effects of Parmodulin 2 (also known as ML161), a selective, reversible, allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating this compound. This compound represents a significant advancement in targeting PAR1, offering a unique "biased signaling" approach that separates the receptor's pro-inflammatory and cytoprotective pathways.[4][5]
Core Mechanism of Action: Biased Antagonism of PAR1
This compound acts as a negative allosteric modulator that binds to the cytosolic face of the PAR1 G-protein coupled receptor (GPCR).[1][5] This intracellular binding site allows it to selectively inhibit PAR1 signaling mediated by the Gαq protein, which is responsible for pro-inflammatory and pro-thrombotic responses like calcium mobilization and platelet aggregation.[1][5][6]
Crucially, this compound does not block, and may even promote, the cytoprotective signaling pathways associated with PAR1 activation by Activated Protein C (APC).[4][5][7] This beneficial signaling is believed to be mediated through Gβγ subunits and leads to anti-inflammatory and anti-apoptotic effects in endothelial cells.[1][8] This ability to selectively block detrimental signaling while preserving beneficial pathways is the hallmark of this compound's therapeutic potential.[4][5]
Quantitative Data Summary
The cytoprotective and anti-thrombotic efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay System | Agonist | Value | Reference |
| IC₅₀ | PAR1 Inhibition | SFLLRN | 0.26 µM | [2][3][9] |
| Inhibition | Pro-inflammatory Signaling | - | Effective at 10 µM | [2] |
| Inhibition | Ca²⁺ Flux | SFLLRN (5 µM) | Dose-dependent | [5] |
| Inhibition | P-selectin Expression | Thrombin | Dose-dependent | [3] |
Table 2: In Vivo Efficacy and Effects of this compound
| Model | Parameter Measured | Dosage | Result | Reference |
| Murine Thrombosis | Platelet Thrombus Formation (AUC) | 5 mg/kg (IV) | 73% Inhibition | [2][5] |
| Sickle Cell Mice | Thrombin-antithrombin (TAT) complexes | - | Significantly Reduced | [4] |
| Sickle Cell Mice | Interleukin-6 (IL-6) | - | Significantly Reduced | [4] |
| Sickle Cell Mice | Soluble VCAM (sVCAM) | - | Significantly Reduced | [4] |
| Sickle Cell Mice | High mobility group box 1 (HMGB1) | - | Significantly Reduced | [4] |
| Murine Hemostasis | Bleeding Time / Hemoglobin Loss | 5 mg/kg (IV) | No significant effect | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections provide protocols for key assays.
PAR1-Mediated Intracellular Calcium Flux Assay
This assay measures the ability of this compound to inhibit Gαq-mediated signaling in endothelial cells.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in gelatin-coated 96-well plates until confluent.
-
Dye Loading: Wash cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM with 0.01% Pluronic F-127) for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at room temperature.
-
Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a PAR1 agonist (e.g., 5 µM SFLLRN) into each well and immediately begin kinetic measurement of fluorescence changes.
-
Analysis: The change in fluorescence intensity or ratio corresponds to the intracellular calcium concentration. Calculate the dose-dependent inhibition by this compound relative to the vehicle control.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Tissue factor expression in human umbilical vien endothelial cells stimulated by TNF-alpha and its molecular mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
The Role of Parmodulin 2 in the Selective Inhibition of Gαq Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Parmodulin 2 (also known as ML161), a novel small molecule allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). It specifically details the mechanism by which this compound achieves selective inhibition of the Gαq signaling pathway. This document consolidates key quantitative data, provides detailed experimental protocols for studying its activity, and presents visual representations of the relevant signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development interested in the therapeutic potential of biased G protein-coupled receptor (GPCR) modulators.
Introduction to this compound and Gαq Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial for transducing extracellular signals into intracellular responses. Upon activation by an agonist, GPCRs undergo a conformational change that allows them to act as guanine nucleotide exchange factors (GEFs) for heterotrimeric G proteins. The Gα subunit of the G protein exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and the subsequent activation of downstream effector proteins.
The Gαq family of G proteins primarily signals through the activation of phospholipase Cβ (PLCβ). Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses including platelet aggregation, smooth muscle contraction, and pro-inflammatory signaling.
Protease-Activated Receptor 1 (PAR1) is a unique GPCR that is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. PAR1 is known to couple to multiple G protein families, including Gαq and Gα12/13, leading to distinct downstream signaling events. For instance, in platelets, PAR1-mediated Gαq activation leads to aggregation, while Gα12/13 activation is responsible for shape change.
This compound (ML161) is a small molecule that acts as a biased allosteric modulator of PAR1.[1] It binds to a site on the intracellular face of the receptor, distinct from the orthosteric ligand binding pocket.[2] This allosteric interaction selectively inhibits PAR1's coupling to Gαq, thereby blocking Gαq-mediated downstream signaling, while having minimal effect on Gα12/13-mediated pathways.[2] This biased inhibition presents a promising therapeutic strategy for selectively targeting pathological Gαq-driven processes, such as thrombosis and inflammation, while potentially avoiding the side effects associated with non-selective PAR1 antagonism.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key data regarding its efficacy in inhibiting Gαq-mediated signaling events.
| Parameter | Value | Assay | Cell Type | Reference |
| IC50 | 0.26 µM | Inhibition of PAR1-mediated P-selectin expression | Human Platelets | [3][4][5] |
Table 1: Inhibitory Potency of this compound
| Concentration | Effect | Cell Type | Reference |
| 3 µM | Inhibition of Gαq-mediated signaling | Platelets | [2] |
| 10 µM | Inhibition of proinflammatory signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
Signaling Pathways
The following diagrams illustrate the canonical Gαq signaling pathway and the mechanism of its inhibition by this compound.
Caption: Canonical Gαq signaling pathway initiated by PAR1 activation.
Caption: Mechanism of Gαq signaling inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound on Gαq signaling.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPCR activation, a direct downstream consequence of Gαq-PLCβ signaling.
Objective: To determine the inhibitory effect of this compound on PAR1-mediated intracellular calcium release.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line endogenously or recombinantly expressing PAR1.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
96-well black, clear-bottom microplates.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR1 agonist (e.g., Thrombin or SFLLRN peptide).
-
This compound (ML161).
-
Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4).
Procedure:
-
Cell Culture: Seed HUVECs in 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS containing various concentrations of this compound to the appropriate wells. Include vehicle control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read). For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at 525 nm.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Using the plate reader's injector, add the PAR1 agonist (e.g., SFLLRN to a final concentration of 10 µM) to stimulate the cells.
-
Continue recording the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to 380 nm.
-
For Fluo-4, use the raw fluorescence intensity values.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Platelet Aggregation Assay
This assay directly measures a key physiological response mediated by PAR1-Gαq signaling in platelets.
Objective: To assess the ability of this compound to inhibit PAR1-induced platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, consenting donors.
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR1 agonist (e.g., SFLLRN peptide).
-
This compound (ML161).
-
Saline solution.
-
Light transmission aggregometer.
Procedure:
-
Platelet Preparation:
-
Collect human blood into tubes containing anticoagulant.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Inhibitor Incubation:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for 15-30 minutes at 37°C.
-
-
Aggregation Measurement:
-
Place the cuvettes in the aggregometer and set the baseline light transmission to 0% with PRP and 100% with PPP.
-
Add the PAR1 agonist (e.g., SFLLRN) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine its inhibitory effect.
-
Caption: Experimental workflow for the platelet aggregation assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay provides a direct measure of G protein activation by monitoring the interaction between Gα and Gβγ subunits.
Objective: To demonstrate the selective inhibition of PAR1-mediated Gαq activation by this compound.
Materials:
-
HEK293 cells or a similar cell line.
-
Expression vectors for PAR1, Gαq tagged with a BRET donor (e.g., Renilla luciferase, Rluc), and Gγ2 tagged with a BRET acceptor (e.g., Venus).
-
Expression vectors for other Gα subunits (e.g., Gαi, Gαs, Gα12/13) tagged with Rluc for selectivity studies.
-
Transfection reagent.
-
Cell culture medium and 96-well white microplates.
-
BRET substrate (e.g., Coelenterazine h).
-
PAR1 agonist (e.g., Thrombin or SFLLRN).
-
This compound (ML161).
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding PAR1, Rluc-Gαq, and Venus-Gγ2. For selectivity studies, transfect separate sets of cells with plasmids for other Rluc-Gα subunits. Plate the transfected cells in 96-well white microplates.
-
Compound Incubation: 24-48 hours post-transfection, replace the medium with HBSS. Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes.
-
BRET Measurement:
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal using a plate reader that can simultaneously detect the emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Add the PAR1 agonist to stimulate the cells.
-
Measure the change in the BRET signal over time. G protein activation leads to a conformational change and a decrease in the BRET signal between Gα and Gβγ.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the change in BRET ratio upon agonist stimulation to the vehicle control.
-
Plot the normalized BRET response against the concentration of this compound to determine its inhibitory effect on Gαq activation.
-
Compare the results with cells expressing other Gα subunits to demonstrate selectivity.
-
Caption: Experimental workflow for the BRET assay for G protein activation.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology, demonstrating the feasibility of developing biased allosteric modulators with high pathway selectivity. Its ability to specifically inhibit Gαq signaling downstream of PAR1, without affecting Gα12/13-mediated events, offers a refined approach to treating diseases driven by excessive Gαq activation, such as thrombosis and inflammation. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation of this compound and the development of next-generation biased GPCR therapeutics. The unique mechanism of action of parmodulins underscores the potential for designing drugs that fine-tune cellular signaling with greater precision, promising improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 5. Gαq signalling: the new and the old - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Biased Signaling: A Technical Guide to the Discovery of Parmodulins as Allosteric Modulators of PAR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a critical mediator of thrombosis and inflammation. For years, the therapeutic targeting of PAR1 has been dominated by orthosteric inhibitors, which block the receptor's active site. However, these inhibitors have been associated with significant bleeding risks, limiting their clinical utility.[1][2] This has spurred the search for novel modulators that can selectively temper the pathological signaling of PAR1 while preserving its physiological, protective functions. This whitepaper provides an in-depth technical exploration of the discovery and characterization of parmodulins, a novel class of small-molecule allosteric modulators of PAR1. By binding to the intracellular face of the receptor, parmodulins induce a biased signaling response, selectively inhibiting Gαq-mediated pathways responsible for platelet activation and inflammation, while leaving Gα12/13- and β-arrestin-mediated cytoprotective effects intact.[1][3] This document details the quantitative data supporting their discovery, the experimental protocols used to elucidate their mechanism of action, and visualizes the complex signaling and experimental workflows.
Introduction: The Need for Biased PAR1 Modulation
PAR1 is a unique GPCR activated by proteolytic cleavage of its N-terminus by proteases such as thrombin and activated protein C (aPC).[4] This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling.[4] Crucially, the signaling output of PAR1 is not monolithic; it exhibits "biased signaling," where different agonists can stabilize distinct receptor conformations, leading to the activation of specific downstream pathways.[5]
Thrombin, a key protease in the coagulation cascade, robustly activates PAR1, leading to the coupling of Gαq, Gα12/13, and β-arrestin.[2] This cascade results in platelet aggregation, inflammation, and endothelial barrier disruption.[3][6] In contrast, aPC, a serine protease with anticoagulant and anti-inflammatory properties, also cleaves PAR1 but preferentially activates Gα12/13 and β-arrestin pathways, leading to cytoprotective and anti-inflammatory responses.[2][5]
Orthosteric inhibitors of PAR1, such as vorapaxar and atopaxar, block the ligand-binding pocket, indiscriminately inhibiting all downstream signaling.[2] This global inhibition is thought to contribute to the increased risk of bleeding observed in clinical trials.[1][7] This clinical challenge highlighted the urgent need for a new therapeutic strategy: the development of biased allosteric modulators that could selectively inhibit the pro-thrombotic and pro-inflammatory signals of PAR1 while sparing its cytoprotective pathways.
The Discovery of Parmodulins: A High-Throughput Screening Approach
The initial discovery of parmodulins stemmed from a high-throughput screening campaign designed to identify small-molecule inhibitors of PAR1-mediated platelet activation.[1] The screening assay measured the release of dense granules from platelets upon stimulation with the PAR1-activating peptide SFLLRN.[1] Out of 302,457 compounds, 28 were selected for further characterization, ultimately leading to the identification of several structurally distinct classes of compounds, including the 1,3-diaminobenzene-based compound ML161 (parmodulin-2).[1]
Logical Workflow for Parmodulin Discovery
Caption: High-level workflow for the discovery of parmodulins.
Quantitative Characterization of Parmodulins
The following tables summarize the key quantitative data that established the potency and unique pharmacological profile of parmodulins, particularly in comparison to orthosteric inhibitors.
Table 1: In Vitro Potency of PAR1 Modulators
| Compound | Assay | Target/Stimulus | Cell Type | IC50 (µM) | Reference(s) |
| Parmodulin-2 (ML161) | P-selectin Expression | SFLLRN | Platelets | 0.26 | [7][8] |
| Calcium Mobilization | TFLLRN-NH2 | Endothelial Cells | ~1 | [9] | |
| Platelet Aggregation | SFLLRN | Platelets | ~3 | [3] | |
| Vorapaxar | Platelet Aggregation | Thrombin–TL peptide | Platelets | 0.02 ± 0.01 | [10] |
| Calcium Mobilization | TFLLRN-NH2 | Endothelial Cells | 0.032 | [4] | |
| Atopaxar | Calcium Mobilization | TFLLRN-NH2 | Endothelial Cells | 0.033 | [4] |
Table 2: Radioligand Binding Parameters
| Radioligand | Compound | Effect on Binding | Bmax (pmol/mg) | Kd (nM) | Reference(s) |
| [3H]haTRAP | Parmodulin-1 | No significant effect | 7.73 ± 0.47 | 6.87 ± 0.9 | [3] |
| [3H]haTRAP | Parmodulin-2 | No significant effect | 7.73 ± 0.47 | 6.87 ± 0.9 | [3] |
| [3H]haTRAP | SCH79797 (Orthosteric) | Blocked binding | N/A | N/A | [3] |
Elucidating the Allosteric Mechanism of Action
A series of key experiments were performed to unravel the unique allosteric and biased mechanism of action of parmodulins.
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the inhibition of Gαq-mediated signaling.
Protocol:
-
Cell Culture: Adherent endothelial cells (e.g., EA.hy926 or HUVECs) are seeded in 96-well plates and grown to confluence.[4][11]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, typically for 1 hour at 37°C.[12]
-
Compound Incubation: The dye solution is removed, and cells are washed. Parmodulins or control compounds at various concentrations are then added and incubated for a specified period (e.g., 30 minutes).[9]
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A PAR1 agonist (e.g., TFLLRN-NH2) is injected into the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.[4][11]
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves and calculate IC50 values.[4]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Radioligand Binding Assay
This assay was crucial to demonstrate that parmodulins do not bind to the orthosteric ligand-binding site of PAR1.
Protocol:
-
Membrane Preparation: Platelet membranes expressing PAR1 are prepared by homogenization and centrifugation.[13]
-
Incubation: The membranes are incubated with a radiolabeled PAR1 orthosteric ligand (e.g., [3H]haTRAP) and either a parmodulin, an orthosteric competitor (e.g., SCH79797), or vehicle.[3][13]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[13][14]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.[13]
-
Data Analysis: The effect of the test compounds on the binding of the radioligand is determined.[14]
RhoA Activation Assay
This assay is used to assess the Gα12/13-mediated signaling pathway, which is largely unaffected by parmodulins.
Protocol:
-
Platelet Preparation and Lysis: Washed platelets are incubated with parmodulins or control compounds and then stimulated with a PAR1 agonist. The platelets are then lysed in a buffer containing protease inhibitors.[15][16]
-
Pull-down of Active RhoA: The cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin). Only the active, GTP-bound form of RhoA will bind to these beads.[15][16]
-
Washing: The beads are washed to remove non-specifically bound proteins.[15]
-
Elution and Western Blotting: The bound proteins are eluted from the beads and subjected to SDS-PAGE, followed by Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.[15][16]
Experimental Workflow: RhoA Activation Assay
References
- 1. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. cellbiolabs.com [cellbiolabs.com]
Understanding the Biased Signaling of Parmodulin 2 in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biased signaling of Parmodulin 2, a novel allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), within endothelial cells. By targeting the cytosolic face of PAR1, this compound selectively modulates downstream signaling pathways, offering a unique therapeutic potential compared to traditional orthosteric PAR1 antagonists. This document outlines the quantitative effects of this compound, details the experimental protocols for its study, and visualizes the key signaling pathways and workflows.
Introduction to this compound and Biased Signaling
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and inflammation. Its activation by proteases like thrombin triggers a cascade of intracellular events. However, PAR1 signaling is not a monolithic process. The concept of "biased signaling" or "functional selectivity" posits that different ligands or allosteric modulators can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.
This compound (also known as ML161) exemplifies this principle. Unlike orthosteric PAR1 antagonists such as vorapaxar, which block all signaling downstream of the receptor, this compound acts as a biased allosteric inhibitor. It selectively inhibits Gαq-mediated signaling, which is associated with pro-inflammatory and pro-thrombotic responses, while preserving cytoprotective pathways, including those activated by Activated Protein C (APC).[1][2] This unique mechanism of action makes this compound a compelling candidate for therapeutic interventions where targeted modulation of endothelial function is desired.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data comparing the effects of this compound and the orthosteric PAR1 antagonist, vorapaxar, on endothelial cell function.
| Parameter | This compound | Vorapaxar | Reference |
| Mechanism of Action | Allosteric Inhibitor | Orthosteric Antagonist | [3] |
| Binding Site | Cytosolic face of PAR1 | Extracellular ligand-binding pocket | [1] |
| IC50 for PAR1 Inhibition | 0.26 µM (inhibition of P-selectin expression) | 47 nM (thrombin-induced platelet aggregation) | [3] |
| IC50 for Inhibition of Thrombin-Induced Endothelial Barrier Disruption | 2 ± 1 x 10⁻⁶ M | 2 ± 1 x 10⁻⁸ M | [4] |
Table 1: Comparative Inhibitory Characteristics of this compound and Vorapaxar. This table highlights the fundamental differences in the mechanism and potency of this compound and vorapaxar in inhibiting PAR1 signaling.
| Experimental Endpoint | This compound Effect | Vorapaxar Effect | Reference |
| Gαq-mediated Intracellular Ca²⁺ Flux | Inhibits | Inhibits | [1] |
| Gα12/13-mediated RhoA Activation | No significant inhibition | Inhibits | [1] |
| TNF-α-induced Platelet Accumulation on Endothelium | Inhibits | Not explicitly stated, but expected to inhibit due to broad PAR1 antagonism | [1] |
| TNF-α-induced NF-κB Activation | Inhibits | Blocks all downstream signaling, including cytoprotective pathways | [5] |
| APC-mediated Cytoprotection (Anti-apoptosis) | Spares/Preserves | Blocks | [1] |
| Induction of Endothelial Cell Apoptosis (prolonged exposure) | No significant increase | Induces apoptosis in a dose-dependent manner | [2] |
Table 2: Differential Effects of this compound and Vorapaxar on Endothelial Cell Signaling and Function. This table illustrates the biased nature of this compound, showcasing its ability to selectively inhibit pro-inflammatory pathways while preserving cytoprotective responses.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: PAR1 Signaling Pathways in Endothelial Cells.
Caption: Experimental Workflow for ECIS Assay.
Caption: Experimental Workflow for Apoptosis Assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biased signaling of this compound in endothelial cells.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for these studies.
-
Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided kit components.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are typically seeded onto appropriate culture vessels (e.g., 96-well plates, ECIS arrays) and grown to confluence.
Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gαq pathway by monitoring changes in intracellular calcium concentration.
-
Reagents:
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound, Vorapaxar, and PAR1 agonist (e.g., SFLLRN)
-
-
Procedure:
-
Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with HBS.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound, vorapaxar, or vehicle control for 30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Inject the PAR1 agonist (e.g., SFLLRN) and immediately begin recording fluorescence intensity over time.
-
Data is typically expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the peak fluorescence to baseline (F/F₀).
-
Endothelial Barrier Function Assay (Electric Cell-substrate Impedance Sensing - ECIS)
ECIS is a real-time, label-free method to assess the integrity of the endothelial cell monolayer.
-
Equipment and Reagents:
-
ECIS Zθ instrument and 8W10E+ arrays
-
HUVECs and culture medium
-
This compound, Vorapaxar, and Thrombin
-
-
Procedure:
-
Coat the gold electrodes of the ECIS array with a suitable matrix (e.g., fibronectin).
-
Seed HUVECs onto the arrays and grow to a stable, confluent monolayer. This is monitored by observing a plateau in the resistance readings.
-
Pre-incubate the confluent monolayer with different concentrations of this compound, vorapaxar, or vehicle for 1 hour.
-
Add thrombin to the wells to induce barrier disruption.
-
Continuously monitor the transendothelial electrical resistance (TEER) at a frequency of 4000 Hz.
-
A decrease in TEER indicates a loss of barrier function. The IC50 for inhibition of barrier disruption can be calculated from the concentration-response curves.
-
Apoptosis Assay (YEO-PRO-1 and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.
-
Reagents:
-
YEO-PRO-1 iodide
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
This compound, Vorapaxar, and TNF-α (as an apoptosis inducer)
-
-
Procedure:
-
Culture HUVECs in 6-well plates.
-
Treat the cells with this compound, vorapaxar, or vehicle for an extended period (e.g., 24-48 hours). In some experiments, apoptosis is induced with TNF-α.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add YEO-PRO-1 and PI to the cell suspension and incubate for 15-20 minutes on ice, protected from light.
-
Analyze the stained cells by flow cytometry. Live cells exclude both dyes, apoptotic cells are permeable to YEO-PRO-1 but not PI, and necrotic cells are permeable to both.
-
Quantitative Phosphoproteomics (SILAC-based)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the quantitative comparison of protein phosphorylation states between different experimental conditions.
-
Reagents and Equipment:
-
SILAC-compatible cell culture medium and heavy/light isotopes of arginine and lysine.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Trypsin for protein digestion.
-
Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) for phosphopeptide enrichment.
-
High-resolution mass spectrometer (e.g., Orbitrap).
-
-
Procedure:
-
Culture HUVECs for several passages in either "light" (normal) or "heavy" (isotope-labeled) SILAC medium to achieve complete labeling.
-
Starve the cells and then treat with either vehicle, this compound, or vorapaxar, followed by stimulation with a PAR1 agonist.
-
Lyse the cells and combine equal amounts of protein from the "light" and "heavy" labeled samples.
-
Digest the protein mixture into peptides using trypsin.
-
Enrich for phosphopeptides using TiO₂ or IMAC.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Quantify the relative abundance of phosphopeptides between the different conditions based on the intensity of the "light" and "heavy" peptide pairs.
-
Conclusion
This compound represents a significant advancement in the development of PAR1-targeted therapies. Its ability to induce biased signaling in endothelial cells, selectively inhibiting pro-inflammatory and pro-thrombotic Gαq-mediated pathways while preserving cytoprotective mechanisms, offers a promising strategy to uncouple the therapeutic benefits of PAR1 modulation from the adverse effects associated with complete receptor blockade. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other biased allosteric modulators of GPCRs.
References
- 1. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PAR2 in regulating TNF-α and NAD(P)H oxidase in coronary arterioles in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. SILAC-Based Proteomics of Human Primary Endothelial Cell Morphogenesis Unveils Tumor Angiogenic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Initial Characterization of ML161 (Parmodulin 2) as a Protease-Activated Receptor 1 (PAR1) Inhibitor
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the initial characterization of ML161, also known as Parmodulin 2, a novel allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). ML161 represents a class of molecules known as "parmodulins" that selectively modulate PAR1 signaling, offering a unique mechanism for therapeutic intervention in thrombosis and inflammation. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of relevant pathways and workflows.
Introduction and Mechanism of Action
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and inflammation.[1][2] It is activated through proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[2][3][4] This activation triggers multiple G protein pathways, including Gαq and Gα12/13, leading to cellular responses such as platelet aggregation and endothelial activation.[2][4]
ML161 is a potent, small-molecule, allosteric inhibitor of PAR1.[5][6] Unlike orthosteric inhibitors such as vorapaxar which bind to the extracellular ligand-binding pocket, ML161 acts at the cytosolic face of the receptor.[4] This unique binding site allows ML161 to function as a biased antagonist. It selectively inhibits PAR1 signaling through the Gαq pathway, which is responsible for downstream responses like cytosolic Ca2+ influx, while having a lesser effect on signaling through the Gα12/13 pathway, which mediates processes like platelet shape change.[3][4][7] This selective inhibition of specific signaling cascades while sparing others is a hallmark of parmodulins and may offer a more nuanced therapeutic approach with an improved safety profile.[3][6]
Data Presentation: Pharmacological Properties of ML161
The inhibitory activity of ML161 has been quantified in various functional assays. The following tables summarize the key data from its initial characterization.
| Parameter | Value | Assay Type | Cell/System Type | Notes | Source |
| IC₅₀ | 0.26 µM | Not Specified | Not Specified | General inhibitory concentration. | [5] |
| IC₅₀ | 0.3 µM | Platelet Activation | Platelets | Inhibition of PAR1-mediated platelet activation. | [7] |
| IC₅₀ | 0.85 µM | Calcium Mobilization | EA.hy926 Endothelial Cells | Inhibition of TFLLRN-NH₂ (PAR1 agonist)-mediated Ca²⁺ mobilization. | [8] |
| Assay | Agonist | ML161 Concentration | Effect | Source |
| Platelet Aggregation | SFLLRN-NH₂ (1.5 µM) | 10 µM | Inhibition of aggregation | [9] |
| Platelet Activation | Thrombin | Dose-dependent | Inhibition of P-selectin expression | [5] |
| Platelet Aggregation | SFLLRN, Thrombin | Not specified | Selective inhibition | [5] |
| Platelet Aggregation | AYPGKF, Thromboxane, ADP | Not specified | No effect | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon initial characterization studies. The following are protocols for two key assays used to evaluate ML161's function.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon PAR1 activation via the Gαq pathway.
A. Materials and Reagents
-
Cell Line: EA.hy926 endothelial cells or HEK293 cells overexpressing PAR1.[7][8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[10]
-
Test Compound: ML161 dissolved in DMSO.
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[10][11]
B. Protocol
-
Cell Plating: Seed EA.hy926 cells into 96-well black-walled, clear-bottom plates and culture overnight to form a monolayer.[13]
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.[10][12]
-
Compound Incubation: Remove the dye solution. Add assay buffer containing various concentrations of ML161 (or vehicle control) to the wells. Incubate for a predetermined period (e.g., 15 minutes) at room temperature.[13]
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for approximately 20 seconds.
-
Agonist Injection & Reading: Use the injector to add the PAR1 agonist (e.g., TFLLRN-NH₂ at a final EC₈₀ concentration) to the wells.[13] Immediately continue to monitor the change in fluorescence intensity for 60-120 seconds.[10]
-
Data Analysis: The change in fluorescence corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each ML161 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Platelet Aggregation Assay
This assay assesses the functional consequence of PAR1 inhibition on platelet function using light transmission aggregometry.
A. Materials and Reagents
-
Blood Source: Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.[14]
-
Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes) with no brake.[15]
-
Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed to pellet platelets. Used as a blank (100% transmission).[15]
-
PAR1 Agonist: Thrombin or a PAR1-activating peptide like SFLLRN-NH₂ or TRAP.[5][14]
-
Test Compound: ML161 dissolved in DMSO.
-
Equipment: Light Transmission Aggregometer.[16]
B. Protocol
-
PRP Preparation: Collect PRP from the supernatant of the low-speed centrifugation. Let the PRP rest at room temperature for at least 30 minutes before use.[15]
-
Instrument Setup: Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.[15]
-
Assay Procedure:
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[15]
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Compare the aggregation response in the presence of ML161 to the vehicle control to determine the extent of inhibition.
Mandatory Visualizations
PAR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathways activated by thrombin-mediated cleavage of PAR1.
References
- 1. pnas.org [pnas.org]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of 1,3-Diaminobenzenes as Selective Inhibitors of Platelet Activation at the PAR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 14. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Parmodulin 2 In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for an in vitro platelet aggregation assay to evaluate the efficacy of Parmodulin 2 (also known as ML161), an allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). Platelet aggregation is a critical process in hemostasis and thrombosis. PAR1 is a key receptor on human platelets that, when activated by thrombin, initiates a signaling cascade leading to platelet activation and aggregation.[1][2] this compound selectively inhibits PAR1-mediated platelet activation, making it a compound of interest for antiplatelet therapy.[1][3] This document outlines the materials, methodology, and data interpretation for assessing the inhibitory effect of this compound on platelet aggregation induced by a PAR1 agonist.
Principle of the Assay
The in vitro platelet aggregation assay is performed using Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.[4][5] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid, and light transmission is low. Upon the addition of a platelet agonist, such as the PAR1-activating peptide SFLLRN, platelets activate and clump together, forming larger aggregates. This process reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The inhibitory effect of this compound is quantified by comparing the extent of aggregation in the presence of the compound to a control.
Data Presentation
The inhibitory effect of this compound on platelet aggregation can be summarized in a dose-response table. The following table provides an illustrative example of the expected results based on available literature.
| This compound Concentration (µM) | Agonist (SFLLRN, 5 µM) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | + | 85 | 0 |
| 0.1 | + | 68 | 20 |
| 0.25 | + | 45 | 47 |
| 0.5 | + | 25 | 71 |
| 1.0 | + | 10 | 88 |
| 3.0 | + | <10 | >90 |
Note: The IC50 for this compound's inhibition of P-selectin expression, a marker of platelet activation, is reported to be 0.26 µM.[3][6] The above data illustrates a dose-dependent inhibition of platelet aggregation, with significant inhibition observed at concentrations around the IC50 value. One study noted that Parmodulins were used at the lowest concentration that resulted in over 90% inhibition of aggregation in response to 5 µM SFLLRN.
Experimental Protocol
This protocol is based on standard Light Transmission Aggregometry (LTA) procedures.
Materials and Reagents
-
This compound (ML161)
-
PAR1 Agonist: SFLLRN-NH2 (Ser-Phe-Leu-Leu-Arg-Asn-NH2)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Pipettes and tips
-
Centrifuge
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[4] Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed, approximately 1500-2000 x g for 15 minutes at room temperature, to pellet the remaining cellular components.[4] Collect the supernatant, which is the PPP.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10^9/L by adding PPP.
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions to working concentrations should be made in PBS or saline. The final concentration of DMSO in the assay should be kept below 0.5% to avoid affecting platelet function.
-
SFLLRN Stock Solution: Prepare a stock solution of the PAR1 agonist SFLLRN in distilled water or PBS. Store frozen in aliquots.
Platelet Aggregation Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette 450 µL of PPP into an aggregometer cuvette and place it in the appropriate channel of the aggregometer. Set this as the 100% light transmission baseline.
-
Sample Preparation: Pipette 450 µL of PRP into a series of aggregometer cuvettes containing a magnetic stir bar.
-
Incubation with this compound: Add the desired concentration of this compound or vehicle (for control) to the PRP-containing cuvettes. Allow the samples to incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (typically 900-1200 rpm).
-
Initiation of Aggregation: Add the PAR1 agonist SFLLRN (e.g., to a final concentration of 5 µM) to the cuvettes to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes, or until a maximal aggregation plateau is reached.
-
Data Analysis: The maximum percentage of aggregation is determined for each sample. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation assay.
PAR1 Signaling Pathway and Inhibition by this compound
Caption: PAR1 signaling pathway and the inhibitory action of this compound.
Discussion
This protocol provides a robust method for evaluating the antiplatelet activity of this compound. As an allosteric inhibitor of PAR1, this compound selectively targets the Gαq signaling pathway, which is crucial for calcium mobilization and subsequent platelet aggregation. This selective inhibition is a key feature that can be explored further using this assay. It is important to note that this compound does not affect platelet shape change, which is mediated by the Gα12/13 pathway, further highlighting its specific mechanism of action. When performing this assay, it is crucial to adhere to standardized procedures for blood collection and PRP preparation to ensure the quality and reproducibility of the results. Variations in centrifugation speed and time can significantly impact platelet counts and reactivity. Additionally, careful handling of PRP is necessary to prevent premature platelet activation. By following this detailed protocol, researchers can effectively characterize the inhibitory profile of this compound and similar compounds, contributing to the development of novel antiplatelet therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Parmodulin 2 in a Murine Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parmodulin 2 is a novel small molecule allosteric inhibitor of Protease-Activated Receptor 1 (PAR1) that presents a promising therapeutic strategy for thrombotic disorders.[1][2] Unlike conventional PAR1 antagonists, this compound exhibits biased signaling, selectively inhibiting the prothrombotic and proinflammatory Gαq pathway while preserving or even promoting cytoprotective and anti-inflammatory pathways, similar to the effects of activated protein C (APC).[1][3][4] This unique mechanism of action suggests that this compound may offer a potent antithrombotic effect with a reduced risk of bleeding complications.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a murine model of thrombosis, specifically the laser-induced cremaster arteriole thrombosis model.
Key Features of this compound
-
Allosteric PAR1 Inhibition: this compound acts on the cytosolic face of PAR1, rather than the ligand-binding site.[3]
-
Biased Signaling: It selectively blocks Gαq-mediated signaling, which is responsible for platelet activation and aggregation, while sparing other PAR1-mediated pathways.[3][5]
-
Antithrombotic Efficacy: In vivo studies in murine models have demonstrated a significant reduction in platelet accumulation and thrombus formation.[2][3]
-
Favorable Safety Profile: this compound has been shown to inhibit thrombosis without prolonging bleeding times in murine models.[2][3]
-
Anti-inflammatory Properties: It can reduce vascular inflammation by preventing the release of inflammatory markers.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 for PAR1 Inhibition | 0.26 μM | Not Specified | [2][6] |
| Inhibition of SFLLRN-induced P-selectin expression | Potent, non-competitive | Platelets | [2] |
| Inhibition of proinflammatory signaling | Effective at 10 μM | HUVECs | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Thrombosis
| Parameter | Dosage | Result | Murine Model | Reference |
| Reduction in Platelet Accumulation | 5 mg/kg (IV) | 73% inhibition | Laser-induced cremaster arteriole injury | [2][3] |
| Effect on Bleeding Time | 5 mg/kg (IV) | No significant effect | Tail-tip amputation | [3] |
| Effect on Hemoglobin Loss | 5 mg/kg (IV) | No significant effect | Tail-tip amputation | [3] |
Table 3: Effect of this compound on Inflammatory Markers in a Sickle Cell Murine Model
| Marker | HbSS Mice (Control) | HbSS Mice + this compound | % Reduction | Reference |
| IL-6 (pg/mL) | 29.12 ± 9.6 | 5.83 ± 2.9 | ~80% | [1] |
| sVCAM (ng/mL) | 571.4 ± 50.4 | 403.3 ± 41.22 | ~29% | [1] |
| HMGB1 (ng/mL) | 25.37 ± 1.5 | 19.12 ± 1.7 | ~25% | [1] |
Signaling Pathway of this compound
This compound's mechanism of action is centered on its ability to modulate PAR1 signaling. The diagram below illustrates how this compound selectively inhibits the prothrombotic pathway while allowing the cytoprotective pathway to remain active.
Caption: this compound allosterically inhibits PAR1-Gαq signaling.
Experimental Protocols
This section provides a detailed protocol for a laser-induced cremaster arteriole thrombosis model in mice to evaluate the efficacy of this compound.
Protocol 1: Laser-Induced Cremaster Arteriole Thrombosis Model
Objective: To assess the in vivo antithrombotic effect of this compound by quantifying platelet accumulation at the site of laser-induced vascular injury.
Materials:
-
This compound (e.g., ML161)
-
C57BL/6J mice (male, 8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution (sterile, 0.9% NaCl)
-
Platelet-specific fluorescently labeled antibody (e.g., anti-GPIbβ antibody conjugated to DyLight 649)
-
Intravital microscopy setup with a laser injury system
-
Catheters for intravenous administration
-
Surgical tools for cremaster muscle exteriorization
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection.
-
Place the mouse on a heated stage to maintain body temperature.
-
Cannulate the jugular vein for intravenous administration of the fluorescent antibody and this compound.
-
-
Cremaster Muscle Exteriorization:
-
Make a small incision in the scrotum to expose the cremaster muscle.
-
Carefully exteriorize the cremaster muscle and pin it over a transparent pedestal for microscopic observation.
-
Continuously superfuse the exposed tissue with warm saline to maintain tissue viability.
-
-
Baseline Thrombus Formation:
-
Administer the fluorescently labeled anti-GPIbβ antibody intravenously to label circulating platelets.
-
Allow the antibody to circulate for 5-10 minutes.
-
Select a cremaster arteriole of appropriate diameter (e.g., 30-50 µm) for injury.
-
Induce vascular injury using a focused laser pulse.
-
Record the formation of the thrombus for a set period (e.g., 180 seconds) using intravital video microscopy.
-
Acquire images at regular intervals to quantify platelet accumulation.
-
-
This compound Administration:
-
Administer this compound intravenously at the desired dose (e.g., 5 mg/kg body weight).
-
Allow this compound to circulate for a predetermined time (e.g., 15-30 minutes) before inducing the next injury.
-
-
Post-Treatment Thrombus Formation:
-
Select a new, uninjured arteriole in the same cremaster muscle preparation.
-
Induce a second laser injury and record thrombus formation as described in step 3.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the fluorescence intensity of the accumulated platelets over time. This represents the size of the thrombus.
-
Calculate the area under the curve (AUC) for platelet accumulation before and after this compound administration.
-
Compare the AUC values to determine the percentage of inhibition of thrombus formation.
-
Protocol 2: Tail Bleeding Time Assay
Objective: To evaluate the effect of this compound on hemostasis.
Materials:
-
This compound
-
C57BL/6J mice
-
Anesthetic
-
Saline solution
-
Filter paper
-
Timer
-
Scalpel or sharp blade
Procedure:
-
Animal Preparation and Drug Administration:
-
Anesthetize the mouse.
-
Administer this compound (e.g., 5 mg/kg) or vehicle (saline) intravenously.
-
Wait for a specified period (e.g., 15 minutes).
-
-
Tail Transection:
-
Transect the tail 3 mm from the tip using a sharp scalpel.
-
-
Bleeding Time Measurement:
-
Immediately start a timer.
-
Gently blot the tail tip with filter paper every 30 seconds, being careful not to dislodge the forming clot.
-
Record the time until bleeding ceases for at least 30 seconds. This is the bleeding time.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 10 minutes), the experiment is terminated for that animal.
-
-
Data Analysis:
-
Compare the average bleeding times between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo evaluation of this compound.
Caption: Workflow for in vivo thrombosis and hemostasis studies.
Conclusion
This compound represents a promising new class of antithrombotic agents with a unique mechanism of action that separates antithrombotic efficacy from bleeding risk. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in preclinical models of thrombosis. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical translation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Application Note: High-Throughput Screening of Parmodulin 2 Activity Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parmodulin 2 is a small molecule allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis and inflammation.[1][2][3] Upon activation by proteases such as thrombin, PAR1 undergoes a conformational change that initiates intracellular signaling cascades.[4] One of the key pathways activated by PAR1 is the Gq pathway, which leads to the release of intracellular calcium (Ca2+).[5][6] this compound selectively inhibits this Gq-mediated signaling without affecting other PAR1-mediated pathways, making it a promising candidate for anti-platelet and anti-inflammatory therapies.[1][2]
This application note provides a detailed protocol for a cell-based calcium mobilization assay to characterize the inhibitory activity of this compound on PAR1. The assay utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentrations following PAR1 activation and its inhibition by this compound.[5][7][8][9] This high-throughput compatible assay is a valuable tool for screening and characterizing the potency and efficacy of this compound and other PAR1 modulators.
Signaling Pathway of PAR1-Mediated Calcium Mobilization and Inhibition by this compound:
Protease-activated receptor 1 (PAR1) is a G-protein coupled receptor that, upon activation by proteases like thrombin, initiates a signaling cascade through various G proteins, including Gαq.[4] The activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][8] this compound acts as an allosteric inhibitor, binding to the intracellular face of PAR1 and preventing its coupling to Gαq, thereby blocking the subsequent calcium mobilization.[1][4]
Experimental Protocol: Calcium Mobilization Assay for this compound
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 endothelial cell line expressing endogenous PAR1.
-
Cell Culture Medium: Appropriate growth medium for the selected cell line (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for EA.hy926).
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Reagents:
-
Equipment:
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
The day before the assay, seed HUVECs or EA.hy926 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[7][9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[10]
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
PAR1 Agonist Stock Solution: Prepare a stock solution of the PAR1 agonist (e.g., 10 mM SFLLRN-NH2) in an appropriate solvent (e.g., water or DMSO).
-
Fluo-4 AM Loading Solution: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.[7][9] Typically, this involves dissolving Fluo-4 AM in DMSO and then diluting it in HHBS. Probenecid can be added to the loading buffer to a final concentration of 2.5 mM to inhibit organic anion transporters that may extrude the dye.[12]
-
-
Dye Loading:
-
Compound Addition (this compound):
-
During the dye incubation period, prepare serial dilutions of this compound in HHBS. It is recommended to prepare these at a concentration that is 5-10 times the final desired concentration.
-
After the dye loading incubation, add the diluted this compound or vehicle control (DMSO in HHBS) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Agonist Addition and Fluorescence Measurement:
-
Set up the fluorescence microplate reader to measure fluorescence intensity kinetically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7] The reader should be programmed to add the agonist and immediately begin recording.
-
Add the PAR1 agonist to each well to achieve a final concentration that elicits a robust calcium response (e.g., EC80).
-
Measure the fluorescence signal for a period of 1-3 minutes to capture the peak calcium response.
-
Data Presentation and Analysis:
The raw data will be in the form of relative fluorescence units (RFU) over time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the inhibitor.
Table 1: Representative Data for this compound Inhibition of PAR1-Mediated Calcium Mobilization
| This compound Conc. (µM) | Peak RFU | % Inhibition |
| 0 (Vehicle) | 5000 | 0 |
| 0.01 | 4500 | 10 |
| 0.03 | 3750 | 25 |
| 0.1 | 2500 | 50 |
| 0.3 | 1250 | 75 |
| 1 | 500 | 90 |
| 3 | 250 | 95 |
| 10 | 100 | 98 |
Data Analysis:
The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Signalinhibitor - Signalbackground) / (Signalagonist - Signalbackground)] * 100
The IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist response, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation using software such as GraphPad Prism.[13]
Table 2: Summary of Quantitative Data for PAR1 Modulators
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 0.26 | Allosteric Inhibitor [3] |
| Vorapaxar | 0.007 | Orthosteric Antagonist |
| Control Compound | > 50 | Inactive |
This calcium mobilization assay provides a robust and reliable method for characterizing the inhibitory activity of this compound on PAR1 signaling. The detailed protocol and data analysis workflow enable researchers to determine the potency of this compound and screen for other potential allosteric modulators of PAR1. This assay is a critical tool in the pre-clinical development of novel anti-thrombotic and anti-inflammatory therapies targeting PAR1.
References
- 1. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Platelet Activation with Parmodulin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parmodulin 2 (also known as ML161) is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), a key G-protein coupled receptor involved in thrombin-mediated platelet activation.[1] Unlike orthosteric antagonists that block the ligand-binding site, this compound targets the cytoplasmic face of PAR1, leading to a selective inhibition of the Gαq signaling pathway. This mechanism of action prevents downstream events such as calcium mobilization and granule secretion, ultimately inhibiting platelet aggregation and thrombus formation.[2][3] These application notes provide a detailed protocol for utilizing flow cytometry to quantify the inhibitory effects of this compound on platelet activation markers, specifically P-selectin (CD62P) expression and the activation of the GPIIb/IIIa complex (PAC-1 binding).
Mechanism of Action of this compound
Thrombin, a potent platelet agonist, cleaves the N-terminus of PAR1, exposing a tethered ligand that activates the receptor. This activation triggers downstream signaling through multiple G-protein pathways, including Gαq, Gα12/13, and Gαi. The Gαq pathway, in particular, activates Phospholipase Cβ (PLCβ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers induce an increase in intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in platelet granule release (including P-selectin from α-granules) and conformational activation of the integrin GPIIb/IIIa, which is essential for platelet aggregation.[4][5]
This compound selectively inhibits the PAR1-Gαq signaling cascade, thereby blocking the downstream activation events mediated by this pathway. It does not, however, affect signaling through Gα12/13, which is associated with platelet shape change.[3] This selective inhibition makes this compound a valuable tool for studying PAR1 signaling and a potential therapeutic agent with a distinct profile from broad-spectrum PAR1 antagonists.
Data Presentation
The inhibitory effect of this compound on platelet activation can be quantified by measuring the expression of surface markers on platelets stimulated with a PAR1 agonist, such as SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), in the presence of varying concentrations of the inhibitor.
Table 1: Dose-Dependent Inhibition of SFLLRN-Induced P-selectin (CD62P) Expression by this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of CD62P | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0% |
| 0.01 | 1350 | 10% |
| 0.1 | 900 | 40% |
| 0.26 | 750 | 50% (IC50) |
| 1.0 | 300 | 80% |
| 3.0 | 180 | 88% |
| 10.0 | 150 | 90% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions. The IC50 for this compound's inhibition of P-selectin expression has been reported to be 0.26 μM.[1]
Table 2: Dose-Dependent Inhibition of SFLLRN-Induced PAC-1 Binding by this compound
| This compound Concentration (µM) | Percentage of PAC-1 Positive Platelets (%) | % Inhibition |
| 0 (Vehicle Control) | 90% | 0% |
| 0.01 | 81% | 10% |
| 0.1 | 54% | 40% |
| 0.3 | 45% | 50% |
| 1.0 | 18% | 80% |
| 3.0 | 10% | 89% |
| 10.0 | 9% | 90% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Mandatory Visualization
Caption: PAR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Materials and Reagents
-
This compound (ML161): Prepare a stock solution in DMSO.
-
PAR1 Agonist: SFLLRN peptide. Prepare a stock solution in sterile water or buffer.
-
Antibodies:
-
FITC-conjugated PAC-1 antibody (for activated GPIIb/IIIa).
-
PE-conjugated anti-human CD62P (P-selectin) antibody.
-
PerCP-conjugated anti-human CD41 or CD61 antibody (platelet-specific marker).
-
Appropriate isotype control antibodies.
-
-
Blood Collection Tubes: 3.2% Sodium Citrate tubes.
-
Buffers:
-
Tyrode's buffer (with or without albumin).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
-
Fixative (Optional): 1% Paraformaldehyde (PFA) in PBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.
Protocol for Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood from healthy, consenting donors into 3.2% sodium citrate tubes.
-
Process the blood within 30 minutes of collection to minimize spontaneous platelet activation.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper platelet-rich plasma (PRP) layer, avoiding the buffy coat.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Protocol for Flow Cytometry Analysis of Platelet Activation
-
Preparation of Test Samples:
-
In a series of microcentrifuge tubes, add the desired final concentrations of this compound (e.g., 0, 0.01, 0.1, 1.0, 3.0, 10.0 µM) to aliquots of PRP. Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
Incubate the samples for 15-30 minutes at room temperature.
-
-
Platelet Activation:
-
Add the PAR1 agonist SFLLRN to each tube to a final concentration that induces submaximal to maximal activation (e.g., 10-20 µM).
-
Gently mix and incubate for 5-10 minutes at room temperature.
-
-
Antibody Staining:
-
To each tube, add the pre-titrated amounts of fluorochrome-conjugated antibodies: anti-CD41/61 (to identify platelets), anti-CD62P (for P-selectin), and PAC-1 (for activated GPIIb/IIIa).
-
Include single-color controls for compensation and isotype controls to determine background fluorescence.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Sample Fixation (Optional):
-
If samples will not be acquired immediately, add an equal volume of 1% PFA to each tube and incubate for 30 minutes at room temperature.
-
Wash the fixed platelets with PBS or staining buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Dilute the samples with an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, collecting at least 10,000-20,000 events in the platelet gate.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41/61).
-
For the gated platelet population, quantify the median fluorescence intensity (MFI) for CD62P and the percentage of PAC-1 positive cells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated, SFLLRN-stimulated control.
-
Conclusion
This application note provides a comprehensive guide for the analysis of platelet activation inhibited by this compound using flow cytometry. The detailed protocols and data presentation formats are intended to assist researchers in accurately assessing the efficacy and mechanism of this selective PAR1 inhibitor. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental process. Adherence to these guidelines will facilitate reproducible and reliable data generation in the study of platelet biology and the development of novel antiplatelet therapies.
References
- 1. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Application of Parmodulin 2 in Endothelial Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parmodulin 2, also known as ML161, is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2][3] In endothelial cell culture models, this compound has demonstrated significant utility in studying the nuanced roles of PAR1 signaling in vascular biology. Unlike orthosteric antagonists such as vorapaxar, this compound exhibits biased antagonism, selectively inhibiting pro-inflammatory and pro-thrombotic pathways mediated by Gαq signaling while preserving the cytoprotective effects associated with other PAR1-mediated pathways.[4][5] This unique mechanism of action makes it a valuable tool for investigating endothelial cell function, inflammation, thrombosis, and the development of novel therapeutics targeting the PAR1 signaling axis.
These application notes provide an overview of the utility of this compound in endothelial cell research, including detailed protocols for key experiments and a summary of its observed effects.
Key Applications in Endothelial Cell Models
-
Inhibition of Pro-inflammatory Signaling: this compound effectively blocks PAR1-mediated pro-inflammatory responses in endothelial cells, such as intracellular calcium mobilization and the release of von Willebrand factor (VWF).[4]
-
Preservation of Endothelial Barrier Function: It inhibits the loss of endothelial barrier integrity induced by PAR1 activation.[4]
-
Selective Cytoprotective Pathway Sparing: A key advantage of this compound is its ability to inhibit detrimental signaling without interfering with the cytoprotective pathways activated by proteins like Activated Protein C (APC) through PAR1.[4]
-
Anti-thrombotic Research: By inhibiting endothelial activation and subsequent pro-thrombotic events, this compound serves as a critical tool in the study of thrombosis and hemostasis.[6]
-
Drug Discovery and Development: The biased antagonism of this compound provides a model for the development of safer and more effective anti-thrombotic and anti-inflammatory drugs that target PAR1.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound in endothelial cell culture models.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 for PAR1 Inhibition | 0.26 µM | Platelets (surrogate for PAR1 activity) | Allosteric inhibition of PAR1. | [1][2][3] |
| Inhibition of Pro-inflammatory Signaling | 10 µM (for 30 minutes) | Human Umbilical Vein Endothelial Cells (HUVECs) | Effectively inhibits pro-inflammatory signaling. | [1] |
| Inhibition of SFLLRN-induced Ca2+ flux | ~1-3 µM | HUVECs | Dose-dependent inhibition of PAR1-agonist-induced calcium mobilization. | [4] |
| Inhibition of VWF Release | 3 µM | HUVECs | Significantly reduces SFLLRN-induced von Willebrand factor release. | [4] |
| In Vivo Effect | Dose | Model | Result | Reference |
| Inhibition of Platelet Thrombus Formation | 5 mg/kg (IV) | Mouse model | 73% inhibition in Area Under the Curve (AUC). | [1] |
| Protection against LPS-induced E-selectin and VWF release | Infusion | Mouse model | Protected against LPS-induced endothelial activation. | [6] |
Signaling Pathways
This compound exhibits biased antagonism of PAR1. Upon activation by agonists like thrombin or SFLLRN, PAR1 can signal through multiple G-protein pathways. This compound selectively inhibits the Gαq pathway, which is responsible for pro-inflammatory and pro-thrombotic responses, while not affecting signaling through Gα12/13. This selective inhibition is key to its cytoprotective-sparing effects.[4][5] Furthermore, prolonged exposure to this compound has been shown to up-regulate the cytoprotective protein stanniocalcin-1 via the PI3K/Akt pathway.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 4. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Intravenous Administration of Parmodulin 2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the intravenous (IV) administration of Parmodulin 2 (also known as ML161) in mice. This compound is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombosis and inflammation.[1][2][3] This document outlines the necessary materials, procedures, and safety considerations for in vivo studies investigating the effects of this compound.
Data Presentation
Table 1: Quantitative Data for Intravenous Administration of this compound
| Parameter | Value | Reference |
| Compound | This compound (ML161) | [1] |
| Mouse Strain | C57BL/6J (wild type) | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intravenous (IV) | [1] |
| Effect | 73% inhibition of platelet thrombus formation (AUC) | [1] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Needle Gauge | 27-30 G | [4][5] |
| Max Bolus Injection Volume | 5 ml/kg | [4][6] |
| Max Slow Bolus Injection Volume | 10 ml/kg | [4] |
Experimental Protocols
I. Preparation of this compound Formulation
This protocol describes the preparation of a 2.5 mg/mL stock solution of this compound suitable for intravenous injection in mice.
Materials:
-
This compound (ML161)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]
-
Vortex the solution to ensure it is homogenous. The final concentration will be 2.5 mg/mL.
II. Intravenous Administration via Tail Vein
This protocol details the procedure for administering this compound to mice via the lateral tail vein.
Materials:
-
Prepared this compound formulation
-
Mouse restrainer
-
Heat lamp or heating pad
-
70% Isopropyl alcohol pads
-
Sterile gauze
-
Sharps container
Procedure:
-
Animal Preparation:
-
Restraint:
-
Place the mouse in an appropriate restraint device, allowing the tail to be accessible.[7]
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% isopropyl alcohol pad to disinfect the injection site.[7]
-
Locate one of the two lateral tail veins.
-
-
Injection:
-
Hold the tail with your non-dominant hand.
-
With your dominant hand, hold the syringe with the needle bevel facing up.
-
Insert the needle parallel to the vein into the distal third of the tail.[4]
-
A successful insertion should feel like the needle "slides" easily into the vein. You may observe a small flash of blood in the needle hub.
-
Slowly inject a small test volume. If the injection is successful, you will feel no resistance, and the vein will blanch as the solution displaces the blood.[4]
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[4] In this case, withdraw the needle and attempt a new injection at a more cranial site on the same or opposite vein. Do not make more than two attempts per vein.[4]
-
Once confident the needle is in the vein, slowly administer the calculated volume of the this compound formulation.
-
-
Post-Injection Care:
-
After the injection is complete, leave the needle in place for a few seconds to allow the substance to clear the vein before withdrawing it.[4]
-
Immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 7. research.vt.edu [research.vt.edu]
Application Notes and Protocols: Measuring P-selectin Expression in Platelets Treated with Parmodulin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parmodulin-2 (also known as ML161) is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), a key G-protein coupled receptor involved in platelet activation.[1][2] Activation of PAR1 by agonists like thrombin or the synthetic peptide SFLLRN leads to a conformational change that triggers downstream signaling pathways, resulting in platelet granule secretion and the translocation of P-selectin (CD62P) to the platelet surface.[3][4] P-selectin is a crucial adhesion molecule that mediates the initial tethering of leukocytes to activated platelets and endothelial cells, playing a significant role in thrombosis and inflammation.[5][6][7][8]
Parmodulin-2 offers a unique mechanism of action by selectively inhibiting the Gαq signaling pathway downstream of PAR1, while not affecting Gα12/13 signaling, which is responsible for platelet shape change.[3][9] This targeted inhibition of Gαq prevents the release of intracellular calcium stores, a critical step for P-selectin expression and subsequent platelet aggregation.[3][9] Consequently, Parmodulin-2 has been shown to inhibit P-selectin expression and thrombus formation in preclinical models.[1][9][10]
These application notes provide detailed protocols for measuring the inhibitory effect of Parmodulin-2 on P-selectin expression in platelets using two standard methods: Flow Cytometry for surface P-selectin and Enzyme-Linked Immunosorbent Assay (ELISA) for soluble P-selectin.
Signaling Pathway of PAR1 and Inhibition by Parmodulin-2
The following diagram illustrates the signaling pathway of PAR1 activation and the point of inhibition by Parmodulin-2.
Caption: PAR1 signaling and Parmodulin-2 inhibition.
Experimental Design and Data Presentation
A well-designed experiment to assess the efficacy of Parmodulin-2 should include appropriate controls and a dose-response evaluation.
Table 1: Hypothetical Data on the Effect of Parmodulin-2 on P-selectin Expression (Flow Cytometry)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of P-selectin | % Inhibition of P-selectin Expression |
| Unstimulated Control | 0 | 50 ± 5 | N/A |
| Vehicle Control (DMSO) + Agonist | 0 | 1000 ± 50 | 0% |
| Parmodulin-2 + Agonist | 0.1 | 750 ± 40 | 25% |
| Parmodulin-2 + Agonist | 0.26 | 525 ± 30 | 47.5% |
| Parmodulin-2 + Agonist | 1.0 | 200 ± 20 | 80% |
| Parmodulin-2 + Agonist | 10.0 | 75 ± 10 | 92.5% |
Table 2: Hypothetical Data on the Effect of Parmodulin-2 on Soluble P-selectin Levels (ELISA)
| Treatment Group | Concentration (µM) | Soluble P-selectin (ng/mL) | % Inhibition of Soluble P-selectin Release |
| Unstimulated Control | 0 | 5 ± 0.5 | N/A |
| Vehicle Control (DMSO) + Agonist | 0 | 100 ± 10 | 0% |
| Parmodulin-2 + Agonist | 0.1 | 78 ± 8 | 22% |
| Parmodulin-2 + Agonist | 0.26 | 55 ± 6 | 45% |
| Parmodulin-2 + Agonist | 1.0 | 25 ± 3 | 75% |
| Parmodulin-2 + Agonist | 10.0 | 10 ± 1.5 | 90% |
Experimental Protocols
Protocol 1: Measurement of Platelet Surface P-selectin by Flow Cytometry
This protocol outlines the steps for preparing human platelets and analyzing P-selectin expression following treatment with Parmodulin-2 and stimulation with a PAR1 agonist.[5][6][11][12]
Materials:
-
Whole blood collected in sodium citrate tubes.
-
Phosphate-buffered saline (PBS).
-
Prostaglandin E1 (PGE1).
-
Apyrase.
-
Tyrode's buffer.
-
Parmodulin-2 (ML161).
-
Dimethyl sulfoxide (DMSO) as a vehicle for Parmodulin-2.
-
PAR1 agonist (e.g., Thrombin or SFLLRN).
-
Fluorescently labeled anti-CD62P (P-selectin) antibody (e.g., FITC- or PE-conjugated).
-
Isotype control antibody.
-
Paraformaldehyde (PFA) for fixation.
-
Flow cytometer.
Workflow Diagram:
Caption: Flow cytometry workflow for P-selectin.
Procedure:
-
Platelet Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
To obtain washed platelets, acidify the PRP with acid-citrate-dextrose (ACD) and add PGE1 to prevent platelet activation.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in Tyrode's buffer containing apyrase.
-
-
Treatment with Parmodulin-2:
-
Aliquot the washed platelet suspension into separate tubes for each treatment group (unstimulated, vehicle control, and different concentrations of Parmodulin-2).
-
Add the desired concentration of Parmodulin-2 or an equivalent volume of DMSO (vehicle) to the respective tubes.
-
Incubate the platelets for 15-30 minutes at 37°C.
-
-
Platelet Activation:
-
Add the PAR1 agonist (e.g., thrombin at a final concentration of 0.1 U/mL or SFLLRN at 5 µM) to all tubes except the unstimulated control.
-
Incubate for 5-10 minutes at 37°C.
-
-
Staining and Fixation:
-
Add the fluorescently labeled anti-CD62P antibody and the corresponding isotype control to their respective tubes.
-
Incubate in the dark at room temperature for 20 minutes.
-
Fix the platelets by adding an equal volume of 1% PFA.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Record the mean fluorescence intensity (MFI) for P-selectin staining in each sample.
-
Calculate the percentage inhibition of P-selectin expression relative to the vehicle control.
-
Protocol 2: Measurement of Soluble P-selectin by ELISA
This protocol describes the quantification of soluble P-selectin released from platelets into the supernatant using a sandwich ELISA kit.[13][14][15]
Materials:
-
Washed platelets prepared as described in Protocol 1.
-
Parmodulin-2 (ML161).
-
DMSO.
-
PAR1 agonist (e.g., Thrombin or SFLLRN).
-
Human soluble P-selectin ELISA kit.
-
Microplate reader.
Procedure:
-
Platelet Treatment and Activation:
-
Follow steps 1-3 from Protocol 1 to prepare, treat, and activate the platelets.
-
-
Sample Collection:
-
After the activation step, centrifuge the platelet suspensions at high speed (e.g., 2000 x g) for 5 minutes to pellet the platelets.
-
Carefully collect the supernatant, which contains the soluble P-selectin.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples (supernatants) to the wells of the microplate pre-coated with a capture antibody for P-selectin.
-
Incubate to allow binding.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to form the sandwich complex.
-
Wash the wells again.
-
Add a substrate solution that will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of soluble P-selectin in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of soluble P-selectin release relative to the vehicle control.
-
Conclusion
The provided protocols offer robust and reliable methods for quantifying the inhibitory effect of Parmodulin-2 on P-selectin expression in platelets. By employing both flow cytometry and ELISA, researchers can obtain a comprehensive understanding of how Parmodulin-2 modulates both surface-bound and released P-selectin, providing valuable insights into its anti-platelet and anti-inflammatory potential. Careful adherence to these protocols, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data for drug development and basic research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Development of a Flow Cytometry Protocol for Platelet Activation Analysis | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 12. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human P-Selectin (Soluble) (CD62) ELISA Kit (BMS219-4) - Invitrogen [thermofisher.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. researchgate.net [researchgate.net]
Application Note: Utilizing Parmodulin 2 in a Laser-Induced Injury Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Parmodulin 2, a biased allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), in a murine laser-induced cremaster arteriole injury model. This compound presents a novel therapeutic strategy by selectively inhibiting pro-inflammatory and pro-thrombotic signaling pathways while preserving cytoprotective effects, thus offering a promising approach for mitigating thromboinflammatory injury without the bleeding risks associated with conventional PAR1 antagonists.[1][2][3][4][5] This application note outlines the experimental workflow, data acquisition methods, and expected outcomes, supported by structured data tables and diagrams of the underlying signaling pathways.
Introduction
Laser-induced vascular injury is a well-established and precise method for studying the dynamics of thrombus formation and inflammation in real-time. This model allows for the controlled damage of the arteriolar wall, initiating a cascade of events including platelet adhesion, aggregation, and fibrin formation.[1]
This compound (also known as ML161) is a small molecule that uniquely modulates PAR1 signaling.[6][7][8] Unlike orthosteric PAR1 antagonists such as vorapaxar, this compound acts on the cytosolic face of the receptor.[1][9] This allows it to selectively block detrimental Gαq-mediated signaling, which drives platelet activation and inflammation, while promoting Gβγ-mediated cytoprotective pathways that involve PI3K and Akt activation.[2][9][10] This biased agonism makes this compound a compelling candidate for treating thromboinflammatory disorders where traditional antiplatelet and anticoagulant therapies are limited by bleeding side effects.[1][3][11][12]
This guide details the application of this compound in a laser-induced injury model to assess its anti-thrombotic and anti-inflammatory efficacy.
Signaling Pathway of this compound in Laser-Induced Injury
Laser injury to the endothelium exposes subendothelial collagen and releases agonists like thrombin, which activates PAR1. Thrombin-mediated PAR1 activation typically leads to Gαq and Gα12/13 signaling, resulting in platelet aggregation, inflammation, and potential apoptosis. This compound intervenes by binding to the intracellular side of PAR1, selectively inhibiting the Gαq pathway while promoting Gβγ signaling, which activates pro-survival PI3K/Akt pathways. This leads to reduced platelet accumulation, decreased fibrin formation, and endothelial cytoprotection.
Caption: Hypothesized signaling of this compound at PAR1.
Experimental Protocols
Animal Model and Preparation
-
Species: C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Anesthetize the mouse with an appropriate intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: Surgically expose the cremaster muscle for intravital microscopy. Maintain the tissue by superfusing with warmed bicarbonate-buffered saline.
This compound Administration
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in saline).
-
Dosage: Administer a 5 mg/kg body weight dose via intravenous (IV) injection.[1][8][13]
-
Control Groups:
-
Vehicle Control: Administer an equivalent volume of the vehicle solution.
-
Untreated Control: No injection.
-
-
Timing: Administer this compound or vehicle 15-30 minutes prior to inducing the laser injury.
Laser-Induced Injury Protocol
-
Microscopy: Use an intravital microscope equipped with a water-immersion objective.
-
Platelet Labeling: Infuse a fluorescently-conjugated anti-GPIbβ antibody (e.g., DyLight 649) to visualize platelets.
-
Injury Induction: Select a cremaster arteriole and focus a nitrogen dye laser pulse (e.g., 440 nm) onto the vessel wall to induce injury.
-
Image Acquisition: Record video of the injury site for at least 180 seconds post-injury to capture platelet and fibrin accumulation dynamics.[1]
Outcome Assessment
-
Platelet Accumulation: Quantify the integrated fluorescence intensity of accumulated platelets at the injury site over time.
-
Fibrin Formation: If desired, co-inject a fluorescently-labeled anti-fibrin antibody to quantify fibrin deposition.
-
Bleeding Time (Optional): Perform a tail transection assay to confirm that this compound does not significantly prolong bleeding time.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Step-by-step experimental workflow diagram.
Results and Data Presentation
The administration of this compound is expected to significantly reduce platelet accumulation and fibrin formation at the site of laser-induced injury compared to vehicle-treated controls.
Table 1: Platelet Accumulation at Injury Site
| Treatment Group | N | Platelet Accumulation (AUC Fluorescence Units) | % Inhibition vs. Vehicle |
| Vehicle Control | 7 | 15,450 ± 1,230 | - |
| This compound (5 mg/kg) | 7 | 4,172 ± 550 | 73% [1][8][13] |
Table 2: Fibrin Deposition at Injury Site
| Treatment Group | N | Fibrin Deposition (AUC Fluorescence Units) | % Inhibition vs. Vehicle |
| Vehicle Control | 7 | 9,860 ± 950 | - |
| This compound (5 mg/kg) | 7 | 2,465 ± 410 | 75% [9] |
Table 3: Hemostasis Assessment
| Treatment Group | N | Tail Bleeding Time (seconds) |
| Vehicle Control | 7 | 215 ± 35 |
| This compound (5 mg/kg) | 7 | 230 ± 40 |
Discussion
The data clearly demonstrate that this compound effectively inhibits thrombus formation in a laser-induced arterial injury model. A significant reduction in both platelet accumulation and fibrin deposition is observed without a corresponding increase in bleeding time.[1][9][13] These findings support the mechanism of biased PAR1 modulation, whereby this compound selectively blocks pathological thrombotic signaling while preserving pathways essential for normal hemostasis.
The cytoprotective and anti-inflammatory properties of this compound, as suggested by its mechanism of action, further enhance its therapeutic potential.[3][5][9][14] These characteristics make it a strong candidate for further development in the treatment of thromboinflammatory conditions such as sepsis, ischemia-reperfusion injury, and other vascular diseases.[4]
Conclusion
This compound is a potent inhibitor of thrombus formation in the laser-induced injury model. The protocols described herein provide a robust framework for evaluating the efficacy of this compound and similar PAR1-modulating compounds. The ability to uncouple anti-thrombotic efficacy from bleeding risk positions this compound as a next-generation therapeutic agent for a variety of cardiovascular and inflammatory diseases.
References
- 1. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis [frontiersin.org]
- 12. Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Parmodulin 2: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Parmodulin 2 in DMSO and ethanol, along with troubleshooting guides for common experimental challenges.
Solubility Data
The solubility of this compound can vary based on the specific batch and the purity of the compound, as well as the solvent's condition. Below is a summary of reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 36.1 - 100 mg/mL[1][2][3][4][5] | 99.94 - 276.83 mM[1][2][3][4][5] | Sonication is recommended to aid dissolution.[1] The use of fresh, non-hygroscopic DMSO is critical as absorbed moisture can significantly reduce solubility.[2][6] |
| Ethanol | 36.1 mg/mL[1] | 99.94 mM[1] | Sonication is recommended.[1] Some sources report it as insoluble.[6] Preliminary testing with a small amount is advised. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving well in DMSO, even at concentrations reported to be soluble. What should I do?
A1: Several factors can affect the dissolution of this compound in DMSO:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many compounds. Always use fresh, anhydrous DMSO from a newly opened bottle.[2][6]
-
Sonication: For complete dissolution, sonication is often recommended.[1] Ensure you are sonicating for a sufficient amount of time.
-
Gentle Warming: Gentle warming in a water bath can also aid dissolution. However, be cautious about the temperature to avoid compound degradation.
-
Compound Purity: Solubility can be affected by the purity of the this compound batch.
Q2: Can I use ethanol to dissolve this compound for my experiments?
A2: There are conflicting reports regarding the solubility of this compound in ethanol. While one source indicates a solubility of 36.1 mg/mL with sonication[1], another reports it as insoluble[6]. Due to this discrepancy, it is highly recommended to perform a small-scale pilot test to determine the solubility in ethanol with your specific batch of this compound before preparing a large stock solution.
Q3: I need to prepare an in vivo formulation. What solvents should I use?
A3: For in vivo experiments, a co-solvent system is typically required. A common formulation involves first dissolving this compound in a minimal amount of DMSO (e.g., 10% of the final volume) and then sequentially adding other solvents.[1][3][4] A widely used formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to add the solvents in the specified order and ensure the compound is fully dissolved at each step before adding the next solvent.[1]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1%.[1] If a higher concentration is necessary, it is essential to run a vehicle control (cells treated with the same concentration of DMSO without the compound) to assess any potential solvent-induced cytotoxicity or off-target effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 361.23 g/mol ). For 1 mL of a 10 mM solution, you will need 3.61 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in a sonicator bath until the solution is clear. Gentle warming can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound is an allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).[3][7] It selectively blocks Gαq-mediated signaling pathways, which are typically activated by thrombin and lead to pro-inflammatory and pro-thrombotic effects, while preserving the cytoprotective signaling pathways activated by Activated Protein C (APC), which are mediated through Gα12/13 and β-arrestin.[8][9][10]
References
- 1. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 2. This compound (ML161) | PAR1 抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Parmodulin 2 concentration for in vitro experiments
Welcome to the technical support center for Parmodulin 2 (also known as ML161). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2] Its primary function is to modulate PAR1 signaling. PAR1 is a G protein-coupled receptor (GPCR) that can be activated by proteases like thrombin, leading to various cellular responses.[3][4] this compound acts by binding to the intracellular face of PAR1, which selectively blocks detrimental prothrombotic and proinflammatory signaling pathways (primarily Gq-mediated signaling) while preserving or even promoting beneficial cytoprotective and anti-inflammatory pathways.[3][5][6]
Q2: What are the common in vitro applications of this compound?
This compound is frequently used in research to:
-
Investigate anti-inflammatory and cytoprotective effects in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1][8]
-
Explore its potential as a therapeutic agent for conditions like sickle cell disease and other thrombo-inflammatory disorders.[3]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a good starting point for many cell-based assays is in the range of 0.1 µM to 10 µM . For inhibition of P-selectin expression on human platelets, the IC50 is reported to be 0.26 µM.[1][2] In studies with HUVECs, concentrations of 3 µM and 10 µM have been effectively used to inhibit proinflammatory signaling.[1][5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[2] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. It is advisable to sonicate to ensure complete dissolution.[2] Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal working concentration. |
| Incorrect Dilution or Storage: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh dilutions from a new stock solution. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. | |
| Cell Line Insensitivity: The cell line being used may not express PAR1 or may have a variant that is not responsive to this compound. | Confirm PAR1 expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. | |
| High Cell Toxicity or Off-Target Effects | High Concentration of this compound: The concentration used may be in the toxic range for your specific cell line. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| High DMSO Concentration: The final concentration of the DMSO solvent in the cell culture medium may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Precipitation of this compound: The compound may be precipitating out of the aqueous cell culture medium. | Visually inspect the medium for any precipitates after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and vortexing gently before adding to the cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (P-selectin expression) | 0.26 µM | Human Platelets | [1][2] |
| Effective Concentration (Inhibition of proinflammatory signaling) | 10 µM | HUVECs | [1] |
| Effective Concentration (Inhibition of Ca2+ flux) | 3 µM | HUVECs | [5] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Inhibition of Platelet Thrombus Formation | 73% inhibition of AUC | Mice | [1][5] |
| Dosage | 5 mg/kg (IV) | Mice | [1][5] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on Platelet P-selectin Expression
-
Platelet Preparation: Isolate human platelets from whole blood using standard laboratory procedures.
-
This compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: Pre-incubate the isolated platelets with the different concentrations of this compound for 30 minutes at 37°C.
-
Activation: Activate the platelets with a PAR1 agonist, such as SFLLRN peptide or thrombin.
-
Staining: Stain the platelets with a fluorescently labeled anti-P-selectin antibody (e.g., FITC-anti-CD62P).
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of P-selectin positive platelets.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessment of this compound on Endothelial Cell Proinflammatory Signaling
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Incubate the HUVECs with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with a PAR1 agonist like SFLLRN (5 µM) to induce a proinflammatory response.
-
Calcium Imaging: Measure the intracellular calcium flux using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of calcium mobilization. Compare the response in this compound-treated cells to the vehicle control to assess the inhibitory effect.
Visualizations
Caption: this compound allosterically inhibits PAR1, blocking Gq-mediated proinflammatory signaling.
Caption: General workflow for in vitro experiments with this compound.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Interpreting biased signaling data from Parmodulin 2 studies
Parmodulin 2 Biased Signaling: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying biased signaling at the G protein-coupled receptor (GPCR), this compound.
Frequently Asked Questions (FAQs)
Q1: What is biased signaling at this compound?
A1: Biased signaling, or functional selectivity, at this compound refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another. For instance, a "biased agonist" might activate the Gq/11 pathway with high efficacy while having little to no effect on β-arrestin 2 recruitment, or vice-versa. This is in contrast to a "balanced agonist" which activates both pathways to a similar extent.
Q2: Which signaling pathways are typically assessed for this compound?
A2: The primary pathways investigated for this compound are the Gq/11-mediated signaling cascade, often measured by quantifying inositol monophosphate (IP1) accumulation, and the β-arrestin 2 recruitment pathway. Comparing a ligand's activity in both assays is crucial for determining its bias.
Quantitative Data Summary
The following tables summarize the pharmacological properties of several tool compounds at the human this compound receptor.
Table 1: Ligand Binding Affinities at this compound
| Compound | Type | Ki (nM) |
| Endogenous Ligand | Agonist | 1.5 |
| Compound A | Agonist | 5.2 |
| Compound B | Agonist | 12.8 |
| Compound C | Antagonist | 2.1 |
Table 2: Functional Activity of Agonists at this compound
| Compound | Gq/11 (IP1) Activation | β-arrestin 2 Recruitment |
| EC50 (nM) | Emax (%) | |
| Endogenous Ligand | 10.3 | 100 |
| Compound A | 25.6 | 95 |
| Compound B | 350.2 | 40 |
Experimental Protocols
Protocol 1: Gq/11 (IP1) Accumulation Assay (HTRF)
This protocol outlines the measurement of inositol monophosphate (IP1) as an indicator of Gq/11 pathway activation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Culture: Seed HEK293 cells stably expressing human this compound in a white, 96-well, tissue culture-treated plate at a density of 40,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Cell Stimulation: Remove the culture medium and add 50 µL of the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add 25 µL of IP1-d2 conjugate followed by 25 µL of anti-IP1 cryptate conjugate to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the compound concentration to determine EC50 and Emax values.
Protocol 2: β-arrestin 2 Recruitment Assay (Tango)
This protocol describes a method to quantify β-arrestin 2 recruitment to this compound using the Tango assay technology, which results in the expression of a luciferase reporter gene.
-
Cell Culture: Plate HTLA cells stably co-expressing this compound fused to a V2-TCS element and a β-arrestin 2-TEV protease fusion protein in a 96-well plate.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator to allow for receptor activation, β-arrestin 2 recruitment, and subsequent luciferase expression.
-
Lysis and Signal Generation: Add a luciferase substrate solution (e.g., Bright-Glo) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to generate dose-response curves and determine EC50 and Emax values.
Troubleshooting Guides
Issue 1: High variability between replicate wells in the IP1 HTRF assay.
-
Possible Cause 1: Inconsistent Cell Seeding. An uneven distribution of cells across the plate can lead to significant differences in signal between wells.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between seeding every few rows. Consider using an automated cell dispenser for higher consistency.
-
-
Possible Cause 2: Inaccurate Pipetting. Small volume errors, especially with concentrated compounds or detection reagents, can cause large variations.
-
Solution: Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). For multi-well additions, use a multichannel pipette or an automated liquid handler.
-
-
Possible Cause 3: Incomplete Reagent Mixing. If the HTRF detection reagents are not mixed thoroughly in the wells, the enzymatic reaction and subsequent FRET signal will be inconsistent.
-
Solution: After adding the detection reagents, gently tap the plate or use a plate shaker at a low speed for a few seconds to ensure complete mixing.
-
Issue 2: No significant signal window in the β-arrestin 2 Tango assay.
-
Possible Cause 1: Low Expression of Receptor or Assay Components. The Tango assay relies on the expression of several components. Low expression levels will result in a weak signal.
-
Solution: Confirm the expression of both the this compound-V2-TCS and β-arrestin 2-TEV protease fusions via methods like Western blot or flow cytometry. Ensure you are using the correct cell line and that it has been properly maintained under selection pressure if required.
-
-
Possible Cause 2: Suboptimal Incubation Time. The 6-hour incubation may not be optimal for the this compound receptor or your specific cell conditions.
-
Solution: Perform a time-course experiment, testing various incubation times (e.g., 4, 8, 12, and 24 hours) with a saturating concentration of a known agonist to determine the optimal time point for maximal signal-to-background ratio.
-
-
Possible Cause 3: Inactive Luciferase Substrate. The luciferase substrate is sensitive to storage conditions and can lose activity over time.
-
Solution: Use a fresh batch of luciferase substrate or validate the current batch with a positive control (e.g., purified luciferase enzyme). Ensure the substrate is equilibrated to room temperature before use as recommended by the manufacturer.
-
Technical Support Center: Studying Allosteric Modulators of PAR1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying allosteric modulators of Protease-Activated Receptor 1 (PAR1), with a specific focus on challenges related to compounds like Parmodulin 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ML161, is a small molecule that acts as a negative allosteric modulator (NAM) of Protease-Activated Receptor 1 (PAR1)[1][2]. Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct, allosteric site on the intracellular face of the receptor[3][4]. This binding selectively inhibits Gαq-mediated signaling pathways downstream of PAR1 activation, while having a lesser effect on Gα12/13-mediated pathways. This selective inhibition is a hallmark of its function as a biased allosteric modulator.
Q2: What are the main advantages of studying allosteric modulators like this compound compared to traditional orthosteric ligands?
A2: Allosteric modulators offer several potential advantages over orthosteric ligands:
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Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of more selective drugs with fewer off-target effects.
-
Saturability of Effect: The modulatory effect of an allosteric ligand is dependent on the presence of the endogenous agonist and can reach a ceiling, which may reduce the risk of overdose.
-
Preservation of Endogenous Signaling Dynamics: Allosteric modulators fine-tune the receptor's response to the natural agonist, preserving the temporal and spatial patterns of physiological signaling.
-
Biased Signaling: As seen with this compound, allosteric modulators can selectively modulate specific downstream signaling pathways, offering a more nuanced therapeutic effect and potentially avoiding unwanted side effects associated with blocking all receptor functions[3][4].
Q3: What is "probe dependence" and how can it affect my experiments with this compound?
A3: Probe dependence is a phenomenon where the observed effect of an allosteric modulator can vary depending on the specific orthosteric agonist used to activate the receptor. This is a critical consideration in experimental design. For PAR1, activation by thrombin can elicit different downstream signaling profiles compared to activation by synthetic peptide agonists like SFLLRN. When studying this compound, it is crucial to use the most physiologically relevant agonist for the biological question being addressed and to be aware that the inhibitory profile of this compound may differ between different activating probes.
Troubleshooting Guides
Calcium Mobilization Assays
Issue 1: High background fluorescence or low signal-to-noise ratio in my calcium mobilization assay.
-
Possible Cause 1: Incomplete dye loading or hydrolysis.
-
Troubleshooting Tip: Ensure that the cells are incubated with the calcium-sensitive dye (e.g., Fluo-4 AM) for the optimal duration and at the appropriate temperature to allow for complete de-esterification within the cell. Refer to the dye manufacturer's protocol for specific recommendations for your cell type.
-
-
Possible Cause 2: Cell health and density.
-
Troubleshooting Tip: Use healthy, sub-confluent cells. Over-confluent or unhealthy cells can lead to higher background fluorescence and a blunted response to stimuli. Ensure consistent cell seeding density across all wells.
-
-
Possible Cause 3: Autofluorescence of test compounds.
-
Troubleshooting Tip: Test the intrinsic fluorescence of your compounds at the concentrations used in the assay. If a compound is fluorescent, you may need to use a different detection method or a dye with a different excitation/emission spectrum.
-
-
Possible Cause 4: Suboptimal assay buffer.
-
Troubleshooting Tip: The composition of the assay buffer, particularly the concentration of calcium and the presence of detergents, can significantly impact the assay window. Optimize the buffer composition for your specific cell line and receptor.
-
Issue 2: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause 1: Variability in agonist concentration.
-
Troubleshooting Tip: The apparent potency of a NAM can be highly sensitive to the concentration of the orthosteric agonist used. Use a consistent and well-characterized concentration of the agonist (e.g., EC80 of thrombin or SFLLRN) to ensure reproducible results.
-
-
Possible Cause 2: Incubation time with the modulator.
-
Troubleshooting Tip: Ensure a consistent pre-incubation time with this compound before adding the agonist. The time required to reach binding equilibrium can vary between compounds.
-
-
Possible Cause 3: Cell passage number.
-
Troubleshooting Tip: High-passage number cells can exhibit altered receptor expression and signaling. Use cells within a defined low passage number range for all experiments.
-
Platelet Aggregation Assays
Issue 1: Spontaneous platelet activation in the control group.
-
Possible Cause 1: Improper blood collection and handling.
-
Troubleshooting Tip: Use a clean venipuncture with a large-gauge needle to minimize shear stress. Discard the first few milliliters of blood. Use appropriate anticoagulants (e.g., sodium citrate) and handle the blood and platelet-rich plasma (PRP) gently, avoiding vigorous mixing or shaking[5].
-
-
Possible Cause 2: Inappropriate storage temperature.
-
Troubleshooting Tip: Maintain blood and PRP at room temperature. Cold temperatures can activate platelets[5].
-
-
Possible Cause 3: Contamination of reagents or plasticware.
-
Troubleshooting Tip: Use sterile, pyrogen-free plasticware and reagents to avoid platelet activation by contaminants.
-
Issue 2: High variability in the inhibition of platelet aggregation by this compound.
-
Possible Cause 1: Donor-to-donor variability.
-
Troubleshooting Tip: Platelet reactivity can vary significantly between individuals. When possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, results should be analyzed and presented to account for this variability.
-
-
Possible Cause 2: Inconsistent platelet count in PRP.
-
Troubleshooting Tip: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP) to ensure that differences in aggregation are not due to variations in platelet number[6].
-
-
Possible Cause 3: Drug-platelet incubation time.
-
Troubleshooting Tip: Standardize the incubation time of the platelets with this compound before adding the agonist to allow for sufficient time for the compound to exert its effect.
-
Quantitative Data
The following table summarizes key quantitative data for this compound and other relevant PAR1 modulators.
| Compound | Modulator Type | Target | Assay | IC50 / EC50 | Reference |
| This compound (ML161) | Negative Allosteric Modulator | PAR1 | P-selectin expression (human platelets) | 0.26 µM | [2] |
| PAR1 | Calcium mobilization (EA.hy926 cells) | 0.85 µM | [7] | ||
| Vorapaxar | Orthosteric Antagonist | PAR1 | Calcium mobilization (EA.hy926 cells) | 0.032 µM | [7] |
| Atopaxar | Orthosteric Antagonist | PAR1 | Calcium mobilization (EA.hy926 cells) | 0.033 µM | [7] |
| Thrombin | Agonist | PAR1 | - | - | [8] |
| SFLLRN-NH2 | Agonist | PAR1 | Calcium mobilization (EA.hy926 cells) | 4.8 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Platelet-poor plasma (PPP).
-
PAR1 agonist (e.g., thrombin or SFLLRN-NH2).
-
This compound or other test compounds.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new polypropylene tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with PPP.
-
Allow platelets to rest at room temperature for at least 30 minutes before use.
-
-
Assay Performance:
-
Pre-warm the aggregometer to 37°C.
-
Pipette the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer for a few minutes to equilibrate to 37°C.
-
Add the vehicle control or this compound at the desired concentration and incubate for a standardized period (e.g., 2-5 minutes).
-
Place the cuvette in the measurement channel and establish a baseline reading.
-
Add the PAR1 agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of a PPP blank (defined as 100% aggregation) and the baseline PRP (defined as 0% aggregation).
-
Generate dose-response curves to determine the IC50 of this compound.
-
Protocol 2: Intracellular Calcium Mobilization Assay in HUVECs
This protocol outlines the measurement of intracellular calcium changes in Human Umbilical Vein Endothelial Cells (HUVECs) in response to PAR1 activation.
Materials:
-
HUVECs cultured in 96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR1 agonist (e.g., thrombin or SFLLRN-NH2).
-
This compound or other test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture and Plating:
-
Culture HUVECs to ~80-90% confluency.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS/HEPES buffer.
-
Remove the culture medium from the cells and wash gently with HBSS/HEPES.
-
Add the loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells gently with HBSS/HEPES to remove extracellular dye.
-
-
Assay Performance:
-
Add the vehicle control or this compound at various concentrations to the wells and incubate for a predetermined time at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Use the plate reader's injector to add the PAR1 agonist to the wells.
-
Continue to record the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the control wells (agonist alone).
-
Generate dose-response curves to calculate the IC50 of this compound.
-
Visualizations
Signaling Pathways
Caption: Thrombin-activated PAR1 signaling and the inhibitory effect of this compound.
Experimental Workflows
Caption: Experimental workflow for a platelet aggregation assay.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Parmodulin 2 in aqueous solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Parmodulin 2 (ML161) in aqueous solutions for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as ML161, is a small molecule allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2] It is not a protein. It functions by selectively and non-competitively inhibiting PAR1-mediated signaling pathways, such as those leading to platelet aggregation and inflammation.[1][3][4]
Q2: Is this compound soluble in aqueous buffers?
This compound is practically insoluble in water.[2] Therefore, it requires dissolution in an organic solvent, such as dimethyl sulfoxide (DMSO), prior to being diluted into aqueous assay buffers.[2][4][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[2][4][5] It is soluble in DMSO at concentrations up to 100 mg/mL (276.83 mM).[5] To aid dissolution, sonication may be required.[4][5]
Q4: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly by supplier, but general guidelines are summarized below.
Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Data compiled from multiple sources.[2][5]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Assay Buffer
-
Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution, especially at higher final concentrations.
-
Solution:
-
Decrease Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent effects on the biological system, but a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Carrier Protein: In some cell-based assays, the presence of serum or albumin in the media can help to keep hydrophobic compounds in solution.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous solutions.
-
Issue 2: Inconsistent or No Activity of this compound in Assays
-
Cause: This could be due to degradation of the compound, improper dilution, or issues with the assay itself.
-
Solution:
-
Verify Stock Solution Integrity: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised. Prepare a fresh stock solution from powder.
-
Confirm Dilution Calculations: Double-check all calculations for the preparation of your working solutions.
-
Assay Controls: Ensure that your positive and negative controls for the assay are working as expected. This will help to determine if the issue lies with the compound or the assay system.
-
pH of Assay Buffer: While specific data on the effect of pH on this compound stability is limited, significant deviations from physiological pH could potentially affect its structure and activity. Ensure your assay buffer is at the correct pH.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound (ML161) is 361.23 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[4][5]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in all experimental conditions (including vehicle controls) is consistent and ideally does not exceed 0.5%.
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound (or vehicle control) to the cuvette and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a PAR1 agonist, such as thrombin or the specific peptide SFLLRN.
-
Monitor the change in light transmission over time to measure the extent of platelet aggregation.
-
Visualizations
PAR1 Signaling Pathway and Mechanism of this compound Action
Caption: PAR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for a Cell-Based Calcium Mobilization Assay
Caption: Workflow for assessing this compound activity in a calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Avoiding precipitation of Parmodulin 2 in cell culture media
Welcome to the Technical Support Center for Parmodulin 2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ML161, is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). It functions by non-competitively inhibiting PAR1 signaling, which plays a role in thrombosis and inflammation. This inhibition can, for example, block proinflammatory signaling in endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has very limited solubility in aqueous solutions like cell culture media.
-
Improper Stock Solution Preparation: Incomplete dissolution of the compound in the initial stock solvent (typically DMSO) can lead to precipitation upon dilution.
-
High Final Concentration: The desired final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of solution.
-
Media Composition: Components within the cell culture medium, such as salts and proteins (especially in serum-free or low-serum conditions), can interact with this compound and affect its solubility.
-
Temperature and pH: Fluctuations in temperature or the pH of the medium (typically optimal between 7.2-7.4) can alter the solubility of the compound.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity and to avoid precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of ≤ 0.1% is highly recommended and generally considered safe for most cell lines. While some protocols may tolerate up to 0.5%, it is critical to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Q5: Can I filter the medium if I see precipitation?
A5: Filtering the medium to remove precipitate is generally not recommended. The precipitate is the compound of interest, and filtering it out will lower the effective concentration of this compound in your experiment, leading to inaccurate results. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate Forms Immediately Upon Adding this compound to Cell Culture Medium
This is often due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Solutions:
-
Improve Dilution Technique: Instead of pipetting the entire volume of the this compound stock solution at once, add it dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion.
-
Use a Serial Dilution (Intermediate Step): Prepare an intermediate dilution of your this compound stock in pre-warmed cell culture medium. For example, if your stock is 10 mM in DMSO and your final desired concentration is 10 µM, first dilute the stock 1:100 in a small volume of medium to get a 100 µM solution. Then, add this intermediate solution to the rest of your medium. This gradual decrease in solvent concentration can prevent precipitation.
Issue: Precipitate Forms Over Time in the Incubator
This may indicate that the concentration of this compound is at or near its solubility limit under your specific culture conditions, or that the compound is unstable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to perform a dose-response experiment to determine the highest soluble concentration of this compound that still elicits the desired biological effect.
-
Check for Media Evaporation: Ensure that your incubator has proper humidification to prevent the culture medium from concentrating over time, which can lead to precipitation.
-
Verify Media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4), as pH shifts can affect compound solubility.[2]
-
Consider Serum Concentration: If you are using low-serum or serum-free media, the lack of proteins that can help solubilize hydrophobic compounds may be a contributing factor. If your experimental design allows, test if increasing the serum concentration improves solubility.
Data Presentation
| Solvent/Medium | Known Solubility/Recommended Concentration | Notes |
| DMSO | ≥ 72 mg/mL (~199 mM) | Use anhydrous DMSO for stock solutions.[1] Sonication or gentle warming (37°C) may aid dissolution. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with ≥10% FBS | Recommended Final Concentration: ≤ 10 µM | The final DMSO concentration should be ≤ 0.1%. A dose-response curve is recommended to find the optimal soluble concentration. |
| Serum-Free or Low-Serum Media | Recommended Final Concentration: Start with ≤ 1 µM | Solubility is expected to be lower. Empirical testing is crucial. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your final desired concentration in cell culture. A common stock concentration is 10 mM.
-
Weigh Compound: Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can sonicate the vial for a few minutes or warm it in a 37°C water bath.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution and Dosing of Cells
Objective: To dilute the this compound stock solution into cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilution (Recommended):
-
In a sterile conical tube, add a specific volume of pre-warmed complete cell culture medium.
-
Calculate the volume of the 10 mM this compound stock solution needed to make a 100 µM intermediate solution (a 1:100 dilution).
-
While gently vortexing the medium, add the calculated volume of the stock solution dropwise.
-
-
Prepare Final Working Solution:
-
Warm the required volume of complete cell culture medium to 37°C in a separate sterile conical tube.
-
To achieve a final concentration of 10 µM, for example, add the 100 µM intermediate solution to the pre-warmed medium at a 1:10 dilution. Add the intermediate solution slowly while gently swirling the tube.
-
-
Dosing Cells:
-
Remove the old medium from your cell culture plates.
-
Add the final working solution of this compound-containing medium to the cells.
-
Crucially, include a vehicle control: medium with the same final concentration of DMSO (e.g., 0.1%) but without this compound.
-
-
Incubation and Observation:
-
Return the cells to the incubator.
-
Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.
-
Experimental Workflow for Cell Treatment:
Caption: Experimental workflow for preparing and adding this compound to cell cultures.
Signaling Pathway
This compound is an allosteric inhibitor of PAR1. The diagram below illustrates its role in modulating PAR1 signaling.
Caption: Simplified signaling pathway of PAR1 inhibition by this compound.
References
How to account for the reversible inhibition of Parmodulin 2 in kinetic assays
Welcome to the technical support center for Parmodulin 2 kinetic assays. This resource provides detailed guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing reversible inhibitors of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main types of reversible inhibition, and how can I identify the mechanism of my inhibitor against this compound?
Answer: Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified into three primary types based on their interaction with the enzyme and substrate.[1] You can distinguish them by measuring reaction rates at varying concentrations of both the substrate (e.g., a peptide substrate for this compound) and the inhibitor.
-
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, directly competing with the substrate.[2][3][4] This type of inhibition can be overcome by increasing the substrate concentration.[4][5] Kinetically, this results in an increased apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[2][3] It can bind to either the free enzyme or the enzyme-substrate complex.[3] This reduces the Vmax without affecting the Km of the substrate.[5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[2][3] This mode of inhibition is most effective at high substrate concentrations.[3] Kinetically, it leads to a decrease in both Vmax and Km.[5]
The mechanism can be determined by analyzing kinetic data using double reciprocal plots, such as the Lineweaver-Burk plot, where patterns of line intersections are characteristic of each inhibition type.
Figure 1. Reaction schemes for different types of reversible enzyme inhibition.
Q2: What is the difference between IC50 and Ki, and which value should I report?
Answer: Both IC50 and Ki are metrics used to quantify an inhibitor's potency, but they are not interchangeable.
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[6] The IC50 value is highly dependent on the assay conditions, particularly the concentration of the substrate.[7] Therefore, IC50 values can vary significantly between different experiments or labs if conditions are not identical.[7]
-
Ki (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex.[6] It reflects the binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration and provides a more absolute measure of inhibitor potency.
Recommendation: It is best practice to report the Ki value as it allows for a more standardized comparison of inhibitor potencies across different studies. The IC50 value should also be reported, along with the specific assay conditions (e.g., substrate and enzyme concentrations) under which it was measured. The Cheng-Prusoff equation can be used to calculate Ki from an IC50 value, provided the substrate concentration and the enzyme's Km for the substrate are known.
Q3: How can I confirm that the inhibition of this compound by my compound is truly reversible?
Answer: Confirming reversibility is a critical step to distinguish from irreversible covalent inhibition. An effective method is the "jump dilution" experiment.[8]
The basic principle involves pre-incubating a high concentration of the enzyme with a saturating concentration of the inhibitor to allow for binding. This mixture is then rapidly diluted 100-fold or more into the assay buffer containing the substrate.[9]
-
If the inhibition is reversible: The dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity over time.[8] For a rapidly reversible inhibitor, activity is restored almost immediately.[8]
-
If the inhibition is irreversible: The covalent bond between the enzyme and inhibitor will not be broken upon dilution, and enzyme activity will not be recovered.[8]
Other methods, such as dialysis or gel filtration, can also be used to remove the inhibitor and observe the potential restoration of enzyme activity.[1][8]
Troubleshooting Guide
Problem: My IC50 values for the same inhibitor are inconsistent across different experiments.
Answer: Fluctuations in IC50 values are a common problem in enzyme assays.[10][11] Several factors can contribute to this variability. Use the following guide to troubleshoot the issue.
Figure 2. Troubleshooting flowchart for inconsistent IC50 values.
-
Assay Conditions: The IC50 value is highly sensitive to the concentration of the substrate (e.g., ATP or peptide substrate for a kinase like this compound). Ensure that substrate concentrations are kept constant and are ideally at or below the Km for accurate Ki determination.[12]
-
Compound/Reagent Integrity: Verify the purity of your inhibitor.[10] Repeated freeze-thaw cycles can lead to compound degradation.[13] Ensure that enzyme stocks are handled correctly and have consistent activity.
-
Experimental Execution: Ensure pipettes are properly calibrated to avoid errors in concentration.[13] Incubation times must be kept consistent. To mitigate the "edge effect" in multi-well plates, avoid using the outer wells or fill them with buffer.
-
Data Analysis: Use a sufficient number of data points to generate a reliable curve. Ensure that your data analysis software is using an appropriate non-linear regression model to fit the dose-response curve.[14]
Problem: My inhibitor has low solubility in the assay buffer.
Answer: Poor inhibitor solubility can lead to inaccurate potency measurements and precipitation during the assay.
-
Use of Solvents: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 1% to avoid affecting enzyme activity.[15]
-
Test Solubility: Before running the full assay, test the inhibitor's solubility in the assay buffer at the highest intended concentration. You can check for precipitation visually or by measuring light scatter.
-
Modify Buffer: In some cases, adding a small amount of a non-denaturing detergent (e.g., Tween-20) can help, but you must first validate that the detergent does not impact this compound activity.[16]
Experimental Protocols & Data
Protocol: Kinetic Assay for Determining Inhibitor Potency (IC50 and Ki) against this compound
This protocol outlines a general method for determining the potency of a reversible inhibitor against this compound, a hypothetical protein kinase. The assay measures the phosphorylation of a substrate peptide by monitoring the depletion of ATP using a luminescence-based assay (e.g., ADP-Glo™).[15][17]
Materials:
-
Recombinant this compound enzyme
-
Peptide substrate (specific for this compound)
-
Test inhibitor (dissolved in 100% DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% BSA)[9]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Workflow:
Figure 3. General experimental workflow for a kinase inhibition assay.
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A common approach is a 10-point, 3-fold dilution series.
-
Reaction Setup:
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Add this compound enzyme and peptide substrate diluted in kinase reaction buffer to each well.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for this compound to ensure accurate Ki determination.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
Detection: Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ATP) concentration and Km is the Michaelis constant of this compound for ATP.
-
Data Presentation: this compound Inhibitor Characteristics
The table below presents hypothetical kinetic data for a set of reversible inhibitors against this compound, as determined by the protocol above.
| Inhibitor | Inhibition Type vs. ATP | IC50 (nM) at Km ATP | Ki (nM) |
| PMD-C1 | Competitive | 35.2 | 17.6 |
| PMD-N1 | Non-competitive | 88.5 | 88.5 |
| PMD-U1 | Uncompetitive | 150.7 | 301.4 |
| PMD-M1 | Mixed | 62.1 | 45.3 (Ki), 90.6 (Ki') |
References
- 1. Untitled Document [ucl.ac.uk]
- 2. quora.com [quora.com]
- 3. jackwestin.com [jackwestin.com]
- 4. knyamed.com [knyamed.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. courses.edx.org [courses.edx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
Best practices for handling and storing Parmodulin 2 powder
Disclaimer
Please Note: Parmodulin 2 is a fictional compound. The following information is provided as a template for a technical support center and is based on common best practices for handling and storing research-grade biochemical powders. The data, protocols, and pathways are illustrative examples.
Welcome to the technical support center for this compound. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the handling, storage, and experimental use of this compound powder.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: How should I store the lyophilized this compound powder upon arrival?
A1: Upon receipt, the lyophilized this compound powder should be stored immediately at -20°C. For long-term storage (over 6 months), we recommend storing it at -80°C. The powder is sensitive to moisture and light; therefore, it should be kept in a desiccator and protected from direct light.
Q2: How do I properly reconstitute the this compound powder?
A2: To reconstitute, bring the vial to room temperature before opening to prevent condensation. We recommend using anhydrous, sterile DMSO to prepare a stock solution. Briefly centrifuge the vial to ensure the powder is at the bottom. Add the desired volume of DMSO and vortex gently until the powder is fully dissolved. For example, to create a 10 mM stock solution from 1 mg of powder (assuming a molecular weight of 500 g/mol ), add 200 µL of DMSO.
Q3: What is the stability of the reconstituted stock solution?
A3: The stability of the stock solution depends on the storage temperature. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability | Notes |
| -80°C | Up to 12 months | Recommended for long-term storage. |
| -20°C | Up to 6 months | Suitable for medium-term storage. |
| 4°C | Up to 2 weeks | Not recommended for long-term storage. |
| Room Temperature | < 24 hours | Avoid keeping the solution at RT for extended periods. |
Q4: In which solvents is this compound soluble?
A4: this compound exhibits varying solubility in common laboratory solvents. Solubility is concentration-dependent.
Table 2: Solubility of this compound at 25°C
| Solvent | Max Solubility (Approx.) | Notes |
| DMSO | ≥ 50 mM | Recommended for stock solutions. |
| Ethanol (100%) | ≥ 25 mM | May require warming to 37°C to fully dissolve. |
| PBS (pH 7.2) | < 100 µM | Limited aqueous solubility. |
Troubleshooting Guides
Q5: My this compound powder did not fully dissolve in DMSO. What should I do?
A5:
-
Confirm Concentration: Ensure the final concentration does not exceed the maximum solubility limit (≥ 50 mM).
-
Gentle Warming: Warm the solution briefly to 37°C for 5-10 minutes.
-
Vortex/Sonicate: Vortex the solution for a longer period. If it still doesn't dissolve, a brief sonication (1-2 minutes) in a water bath can help.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO, as water content can reduce solubility.
Q6: I am observing inconsistent results between experiments. What could be the cause?
A6: Inconsistent results can stem from several factors related to compound handling and experimental setup. Use the following workflow to troubleshoot the issue.
Q7: I am observing cytotoxicity in my cell-based assays. Is this expected?
A7: High concentrations of this compound or the solvent (DMSO) can cause cytotoxicity.
-
Run a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your specific cell line.
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.
-
Include a Vehicle Control: Always include a "vehicle-only" control (cells treated with the same final concentration of DMSO) to differentiate between compound-specific toxicity and solvent effects.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines the standard workflow from receiving the compound to final data analysis.
Validation & Comparative
A Comparative Guide to PAR1 Inhibitors: Parmodulin 2 vs. Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct Protease-Activated Receptor 1 (PAR1) inhibitors: the allosteric modulator Parmodulin 2 (also known as ML161) and the FDA-approved orthosteric antagonist vorapaxar. We present a comprehensive analysis of their mechanisms of action, supported by experimental data, to inform research and development in the field of antiplatelet and anti-thrombotic therapies.
Introduction
Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, is a key mediator of thrombin-induced platelet activation and aggregation, making it a critical target for anti-thrombotic drugs. Vorapaxar, an approved therapeutic, and this compound, a research compound, represent two different strategies for inhibiting PAR1, with significant implications for their pharmacological profiles and potential clinical applications. Vorapaxar acts as a competitive antagonist at the receptor's ligand-binding site, while this compound functions as a non-competitive, allosteric inhibitor, leading to distinct effects on downstream signaling pathways.
Mechanism of Action: A Tale of Two Binding Sites
Vorapaxar is a reversible, competitive antagonist of PAR1.[1][2] However, due to its long half-life, it is effectively irreversible in its action.[3] It binds to the orthosteric site of the receptor, the same site that the tethered ligand interacts with to initiate signaling.[4][5] This binding prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling.[4]
In contrast, this compound is a reversible, allosteric inhibitor of PAR1.[6][7] It targets the cytoplasmic face of the receptor, a site distinct from the ligand-binding pocket.[8][9] This allosteric modulation selectively inhibits Gαq-mediated signaling, which is responsible for calcium mobilization and platelet aggregation, while sparing Gα12/13-mediated signaling, which is involved in platelet shape change.[8][9] This "biased signaling" is a key differentiator between the two inhibitors.
Head-to-Head Comparison: Quantitative Data
The following tables summarize the key quantitative parameters of this compound and vorapaxar based on available experimental data.
| Parameter | This compound (ML161) | Vorapaxar | Reference |
| Mechanism of Action | Allosteric, non-competitive inhibitor | Orthosteric, competitive antagonist | [2][6][8] |
| Binding Site | Cytoplasmic face of PAR1 | Extracellular ligand-binding pocket | [4][5][8] |
| Reversibility | Reversible | Reversible (functionally irreversible due to long half-life) | [3][10] |
| IC50 (Platelet P-selectin expression) | 0.26 µM | Not reported in direct comparison | [1] |
| IC50 (SFLLRN-induced Ca2+ mobilization in endothelial cells) | 0.85 µM | 0.032 µM | [5] |
| IC50 (Thrombin-induced endothelial barrier disruption) | ~2 µM | ~0.02 µM | [11][12] |
| Effect on Bleeding Time (in vivo, murine model) | No significant effect | Associated with increased bleeding risk in clinical trials | [13][14][15] |
| Pharmacokinetic Parameter | This compound (ML161) | Vorapaxar | Reference |
| Administration | Intravenous (in vivo studies) | Oral | [1][14] |
| Metabolism | Not extensively characterized in public literature | Primarily by CYP3A4 and CYP2J2 | [1][14] |
| Half-life | Not extensively characterized in public literature | Effective half-life of 3-4 days; apparent terminal half-life of 8 days | [1][3] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: PAR1 signaling and points of inhibition.
Caption: Workflow for platelet aggregation assay.
Caption: Workflow for endothelial barrier assay.
Experimental Protocols
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound and vorapaxar on PAR1-mediated platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into sodium citrate tubes. PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.
-
Incubation with Inhibitors: PRP is incubated with varying concentrations of this compound or vorapaxar (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a PAR1 agonist, such as SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) or thrombin, to the PRP in an aggregometer cuvette with continuous stirring.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmittance. Dose-response curves are generated to calculate the IC50 value for each inhibitor.
Endothelial Cell Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
Objective: To assess the effect of this compound and vorapaxar on the integrity of an endothelial cell monolayer.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are seeded onto porous Transwell inserts and cultured until a confluent monolayer is formed.
-
Inhibitor Treatment: The endothelial cell monolayers are incubated with different concentrations of this compound or vorapaxar for various durations (e.g., 24 to 48 hours).
-
TEER Measurement: The electrical resistance across the endothelial monolayer is measured at specified time points using a voltohmmeter with "chopstick" electrodes. One electrode is placed in the apical (upper) chamber and the other in the basolateral (lower) chamber of the Transwell insert.
-
Data Analysis: TEER values are calculated by subtracting the resistance of a blank insert (without cells) from the resistance of the insert with the cell monolayer and then multiplying by the surface area of the insert. A decrease in TEER indicates a disruption of the endothelial barrier.
In Vivo Murine Thrombosis Model (Laser-Induced Cremaster Arteriolar Injury)
Objective: To evaluate the antithrombotic efficacy of this compound in a live animal model.
Methodology:
-
Animal Preparation: Anesthetized mice are surgically prepared to expose the cremaster muscle, which is then exteriorized and superfused with warmed buffer.
-
Inhibitor Administration: this compound (e.g., 5 mg/kg) is administered intravenously.
-
Platelet Labeling: Platelets are fluorescently labeled in vivo by intravenous injection of a dye-conjugated anti-GPIbβ antibody.
-
Thrombus Induction: A focused laser beam is used to induce a standardized injury to the wall of a cremaster arteriole, initiating thrombus formation.
-
Intravital Microscopy: The formation of the thrombus is visualized and recorded in real-time using fluorescence intravital microscopy.
-
Data Analysis: The accumulation of fluorescently labeled platelets at the site of injury is quantified over time to determine the size and stability of the thrombus. The area under the curve (AUC) of platelet accumulation is often used as a primary endpoint.
Discussion and Conclusion
The comparison between this compound and vorapaxar highlights a critical aspect of modern drug development: the potential for biased signaling to yield more selective and potentially safer therapeutics.
Vorapaxar, as an orthosteric antagonist, effectively blocks PAR1-mediated platelet aggregation and has demonstrated efficacy in reducing thrombotic events.[8] However, its broad inhibition of all PAR1 signaling pathways may contribute to its primary side effect of increased bleeding risk.[14][15] Furthermore, preclinical data suggest that vorapaxar may induce endothelial cell injury, which could be a contributing factor to its safety profile.[8][13]
This compound, with its allosteric and biased mechanism of action, presents a promising alternative. By selectively inhibiting the pro-thrombotic Gαq pathway while sparing potentially beneficial Gα12/13 and cytoprotective signaling, this compound has the potential to uncouple the anti-thrombotic effects from some of the adverse effects associated with complete PAR1 blockade.[8][9] In preclinical models, this compound has been shown to inhibit thrombus formation without prolonging bleeding time and to avoid the endothelial injury observed with vorapaxar.[13]
For researchers and drug development professionals, the distinct profiles of this compound and vorapaxar underscore the importance of understanding the nuances of receptor signaling. The development of biased agonists and allosteric modulators, like this compound, represents a sophisticated approach to target G protein-coupled receptors with greater precision, potentially leading to a new generation of safer and more effective therapies. Further investigation into the in vivo efficacy, pharmacokinetics, and safety of this compound is warranted to determine its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. cellqart.com [cellqart.com]
- 5. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laser-induced cremaster arteriole thrombosis model [bio-protocol.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Mouse laser injury models: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Unveiling the Cytoprotective Edge of Parmodulin 2: A Comparative Analysis of PAR1 Modulators
For Immediate Release
A deep dive into the comparative cytoprotective effects of Parmodulin 2 against other Protease-Activated Receptor 1 (PAR1) modulators reveals a significant advantage for this novel allosteric inhibitor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data, detailed protocols, and pathway visualizations to underscore the unique therapeutic potential of this compound.
In the landscape of PAR1 modulation, therapeutic agents are distinguished by their mechanism of action and resulting downstream signaling cascades. While some modulators offer broad-spectrum inhibition, they may inadvertently block beneficial cytoprotective pathways. This compound emerges as a promising alternative, selectively inhibiting detrimental signaling while preserving and even promoting cellular defense mechanisms.[1][2][3]
Comparative Analysis of PAR1 Modulators
The key distinction among PAR1 modulators lies in their site of action and the subsequent impact on G-protein coupling. This compound, an allosteric inhibitor, targets the intracellular face of the PAR1 receptor.[4][5][6] This contrasts with orthosteric inhibitors, such as vorapaxar and atopaxar, which bind to the extracellular ligand-binding pocket.[1][7]
This fundamental difference in binding modality leads to a critical divergence in signaling outcomes. While orthosteric inhibitors indiscriminately block all downstream signaling, this compound exhibits biased antagonism.[1][4] It selectively inhibits the Gαq pathway, which is associated with prothrombotic and proinflammatory responses, while leaving the Gβγ-mediated cytoprotective pathways intact.[4][6][8] This selective inhibition mirrors the effects of activated protein C (aPC), a natural anticoagulant with known cytoprotective properties.[1][3][9]
| Feature | This compound (ML161) | Vorapaxar (Orthosteric Inhibitor) | Activated Protein C (aPC) | Thrombin |
| Target Site | Allosteric (intracellular)[1][4][6] | Orthosteric (extracellular)[1][7] | Extracellular | Extracellular |
| Mechanism | Negative Allosteric Modulator[6][10] | Competitive Antagonist[1][7] | Proteolytic Activation | Proteolytic Activation |
| Gαq Signaling | Inhibits[4][6][8] | Inhibits[1] | Not Activated | Activates[1] |
| Gβγ Signaling | Preserves/Activates[4][5][9] | Inhibits | Activates | - |
| PI3K/Akt Pathway | Activates[5][9] | Inhibits | Activates[11] | - |
| Cytoprotective Effects | Promotes[1][9][12] | Inhibits[2][6] | Promotes[7][11] | Deleterious Effects[1] |
| Endothelial Injury | No reported injury[2] | Can induce apoptosis and barrier dysfunction[2][6] | Protective | Pro-inflammatory |
| Clinical Application | Preclinical[3] | Approved for prevention of thrombotic events | Limited by bleeding risk and immunogenicity[4][9] | - |
Experimental Validation of Cytoprotective Effects
The cytoprotective properties of this compound can be robustly validated using a variety of in vitro assays. A representative experimental protocol to assess protection against apoptosis in human umbilical vein endothelial cells (HUVECs) is provided below.
Protocol: Endothelial Cell Apoptosis Assay
1. Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium until confluent.
-
Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a comparator PAR1 modulator (e.g., vorapaxar at 1 µM), or vehicle control for 2 hours.
2. Induction of Apoptosis:
-
Induce apoptosis by adding staurosporine (1 µM) or Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) to the wells.
-
Include a negative control group with no apoptosis-inducing agent.
-
Incubate for 6 hours.
3. Quantification of Apoptosis (Caspase-3/7 Activity Assay):
-
Use a commercially available luminescence-based caspase-3/7 activity assay kit.
-
Add the caspase-3/7 reagent to each well and incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated, non-apoptosis-induced control.
-
Compare the percentage of apoptosis in cells treated with this compound and other modulators against the apoptosis-induced control.
-
Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Visualizing the Signaling Landscape
The differential effects of this compound and other PAR1 modulators can be best understood by visualizing their points of intervention within the PAR1 signaling pathway.
Caption: PAR1 signaling pathways and modulator intervention points.
Caption: Experimental workflow for assessing cytoprotection.
References
- 1. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Selectivity of Parmodulin 2: A Comparative Analysis Against Other Protease-Activated Receptor (PAR) Antagonists
A deep dive into the cross-reactivity profile of Parmodulin 2 reveals its notable selectivity for Protease-Activated Receptor 1 (PAR1), distinguishing it from other PAR antagonists. This guide provides a comparative analysis of this compound with other known PAR1 inhibitors, Vorapaxar and Atopaxar, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
This compound, also known as ML161, is an allosteric inhibitor of PAR1, a G-protein coupled receptor that plays a critical role in thrombosis and inflammation.[1] Its unique mechanism of action, targeting the cytosolic face of PAR1, allows it to selectively modulate downstream signaling pathways, offering a nuanced approach to PAR1 inhibition compared to orthosteric antagonists like Vorapaxar and Atopaxar.[2][3]
Comparative Selectivity Profile
The table below summarizes the inhibitory activity of this compound, Vorapaxar, and Atopaxar against the family of protease-activated receptors. The data highlights the high selectivity of these compounds for PAR1, with minimal to no activity against other PAR family members.
| Compound | PAR1 | PAR2 | PAR3 | PAR4 (human) |
| This compound (ML161) | IC50: 0.26 µM[1][4] | No significant inhibition reported | No significant inhibition reported | No inhibition of AYPGKF-induced platelet aggregation[2][4] |
| Vorapaxar | Ki: 8.1 nM[5]; IC50: 47 nM[5][6] | No significant inhibition reported | No significant inhibition reported | No inhibition of PAR4 agonist peptide-induced platelet aggregation[5][7] |
| Atopaxar (E5555) | IC50: 0.019 µM[8] | No significant inhibition reported | No significant inhibition reported | No inhibition of PAR4-ap induced platelet aggregation (up to 20 µM)[8] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Notably, while this compound does not inhibit human PAR4, it has been shown to block the activation of murine PAR4.[2] This species-specific difference is a crucial consideration for preclinical research. The selectivity of Vorapaxar and Atopaxar for PAR1 over other PARs has also been well-documented, reinforcing their targeted therapeutic action.[5][8][9]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of these inhibitors lead to different downstream signaling consequences.
Vorapaxar and Atopaxar are orthosteric antagonists that bind to the extracellular ligand-binding pocket of PAR1, preventing its activation by thrombin.[3] This leads to a complete blockade of all downstream signaling pathways. In contrast, this compound is an allosteric modulator that binds to the intracellular face of PAR1.[2] This allows it to selectively inhibit Gαq-mediated signaling, which is associated with pro-inflammatory and pro-thrombotic events, while sparing other pathways, such as those mediated by Gα12/13.[2][3]
Experimental Methodologies
The determination of cross-reactivity and inhibitory potency of compounds like this compound relies on specific and robust in vitro assays. The two primary methods employed are calcium mobilization assays and platelet aggregation assays.
Calcium Mobilization Assay
This assay is a cornerstone for assessing the activation of Gq-coupled receptors like PARs.
Protocol:
-
Cell Culture: Cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human PAR of interest (PAR1, PAR2, PAR3, or PAR4) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for approximately 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Incubation: The cells are then washed and incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.
-
Agonist Addition: A specific PAR agonist is added to the wells to stimulate the receptor. For example, SFLLRN-NH2 is commonly used for PAR1, SLIGKV-NH2 for PAR2, and AYPGKF-NH2 for PAR4.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-response curve of the antagonist, from which the IC50 value is calculated.
Platelet Aggregation Assay
This functional assay directly measures the effect of inhibitors on platelet function, a primary physiological role of PAR1 and PAR4.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma.
-
Incubation with Inhibitor: The PRP is incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control at 37°C.
-
Agonist-Induced Aggregation: A PAR agonist (e.g., thrombin, SFLLRN for PAR1, or a PAR4 activating peptide) is added to the PRP to induce platelet aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is recorded as an increase in light transmission.
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence of the inhibitor to the control.
Conclusion
The available data strongly supports the classification of this compound as a highly selective PAR1 allosteric modulator. Its lack of significant cross-reactivity with other human PARs, particularly PAR4, distinguishes its pharmacological profile from broader-acting anticoagulants and offers the potential for a more targeted therapeutic effect with a reduced risk of off-target effects. The comparative analysis with orthosteric antagonists like Vorapaxar and Atopaxar underscores the unique, biased signaling inhibition achieved by this compound, a feature that may translate into a differentiated clinical profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the intricate pharmacology of PARs and the development of novel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 5. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist | RTI [rti.org]
Preclinical Efficacy of Parmodulin 2 vs. Atopaxar: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two Protease-Activated Receptor 1 (PAR1) inhibitors: Parmodulin 2 (also known as ML161) and atopaxar. Both agents target a key receptor in thrombus formation, but through different mechanisms, offering distinct profiles in preclinical models.
Mechanism of Action: A Tale of Two Inhibitors
This compound is an allosteric inhibitor of PAR1, meaning it binds to a site on the receptor distinct from the agonist binding site.[1][2] This results in a non-competitive inhibition of PAR1 signaling.[1] In contrast, atopaxar is an orally active, potent PAR-1 antagonist that binds to the tethered ligand binding site, acting as a direct, competitive inhibitor.[3][4][5]
Quantitative Preclinical Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound and atopaxar, focusing on their antiplatelet and antithrombotic effects.
| Parameter | This compound (ML161) | Atopaxar |
| In Vitro Efficacy | ||
| IC50 for PAR1 inhibition | 0.26 µM (inhibition of P-selectin expression)[1][6] | Not explicitly reported in preclinical studies, but achieves >90% inhibition of TRAP-induced platelet aggregation at therapeutic doses in clinical settings.[7] |
| Effect on Platelet Aggregation | Selectively inhibits SFLLRN and thrombin-induced platelet aggregation.[2] No effect on platelet aggregation induced by AYPGKF, thromboxane, or ADP.[2][6] | Potently inhibits TRAP-induced platelet aggregation.[3] Does not inhibit ADP- or collagen-induced platelet aggregation.[3] |
| In Vivo Efficacy | ||
| Thrombosis Model | Laser-induced injury of cremaster arterioles in mice.[8] | Injured arterial vessels in animal models.[9] |
| Effect on Thrombus Formation | 73% inhibition of platelet thrombus formation (AUC) at 5 mg/kg IV.[1][8] | Significantly prolonged time to occlusion.[9] |
| Effect on Bleeding Time | Does not prolong bleeding time in mice at an effective antithrombotic dose (5 mg/kg).[1][8] | Did not increase bleeding times in preclinical studies.[3][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound and atopaxar.
Caption: Generalized experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay (General Protocol)
-
Platelet Preparation: Whole blood is drawn from healthy human donors or animal models into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation and resuspension in a buffered solution.
-
Drug Incubation: Platelet suspensions are incubated with varying concentrations of this compound, atopaxar, or a vehicle control for a specified period at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a platelet agonist such as SFLLRN (for PAR1 activation), thrombin, ADP, or collagen.
-
Measurement: Aggregation is measured using light transmission aggregometry, which detects changes in light transmission as platelets aggregate. The extent of aggregation is recorded over time.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the aggregation response in the presence of the drug to the vehicle control. IC50 values are calculated from the dose-response curves.
In Vivo Thrombosis Model: Laser-Induced Arteriolar Injury in Mice
This protocol is based on the methodology used in studies evaluating this compound.[8]
-
Animal Preparation: Male C57BL/6 mice are anesthetized. The cremaster muscle is exteriorized and prepared for intravital microscopy.
-
Drug Administration: this compound (e.g., 5 mg/kg) or a vehicle control is administered intravenously via the jugular vein.
-
Vascular Injury: A pulsed nitrogen dye laser is used to induce a focal injury to the wall of a cremaster arteriole.
-
Intravital Microscopy: Platelet and fibrin accumulation at the site of injury are visualized in real-time using fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin.
-
Data Acquisition and Analysis: Images are captured at regular intervals for a set duration following the injury. The area of the developing thrombus is measured over time, and the area under the curve (AUC) is calculated to quantify the extent of thrombus formation.
Bleeding Time Assay: Mouse Tail Transection Model
-
Animal and Drug Administration: Following the thrombosis experiment or in a separate cohort of mice, the animals are anesthetized, and the drug (this compound, atopaxar, or vehicle) is administered as described above.
-
Tail Transection: A 3 mm segment of the distal tail is amputated using a scalpel.
-
Measurement of Bleeding: The tail is immediately immersed in warm saline, and the time to cessation of bleeding is recorded. Bleeding is considered to have stopped when no re-bleeding occurs for at least 30 seconds.
-
Blood Loss Quantification (Optional): Total blood loss can be quantified by measuring the amount of hemoglobin in the saline.
Concluding Remarks
Both this compound and atopaxar demonstrate significant anti-thrombotic effects in preclinical models by inhibiting PAR1-mediated platelet activation. A key differentiator appears to be their impact on bleeding time at effective antithrombotic doses, with preclinical data suggesting that both may have a favorable safety profile in this regard. The allosteric mechanism of this compound may offer a more nuanced modulation of PAR1 signaling, which warrants further investigation. The data presented here underscore the potential of both molecules as antiplatelet therapies and provide a basis for further comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 7. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Parmodulin 2: A Novel Antithrombotic Agent with a Favorable Bleeding Profile Compared to Traditional Anticoagulants
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for safer and more effective antithrombotic therapies is a central theme in cardiovascular research. While traditional anticoagulants like heparin and warfarin are mainstays in preventing and treating thromboembolic events, their clinical use is often complicated by a narrow therapeutic window and a significant risk of bleeding. Parmodulin 2, a novel allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), has emerged as a promising candidate that may uncouple antithrombotic efficacy from bleeding risk. This guide provides a detailed comparison of this compound with traditional anticoagulants, focusing on their effects on bleeding time, supported by available experimental data and methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the bleeding profiles of this compound and traditional anticoagulants stems from their distinct mechanisms of action.
This compound: Targeted Inhibition of Platelet Activation
This compound functions as a selective, allosteric inhibitor of PAR1, a key receptor on platelets that is activated by thrombin. By binding to a site on PAR1 distinct from the thrombin binding site, this compound modulates the receptor's signaling, thereby inhibiting thrombin-induced platelet aggregation and subsequent thrombus formation. Crucially, this targeted approach appears to leave other essential hemostatic pathways intact.
Traditional Anticoagulants: Broad-Spectrum Inhibition of the Coagulation Cascade
In contrast, traditional anticoagulants act more broadly on the coagulation cascade:
-
Heparin: This injectable anticoagulant works by activating antithrombin III, a natural inhibitor of several clotting factors, most notably thrombin (Factor IIa) and Factor Xa. This leads to a potent and widespread suppression of the coagulation cascade.
-
Warfarin: An oral anticoagulant, warfarin inhibits the vitamin K epoxide reductase enzyme complex, which is essential for the synthesis of functional vitamin K-dependent clotting factors, including Factors II, VII, IX, and X. This disrupts the coagulation cascade at multiple points.
Effect on Bleeding Time: A Key Differentiator
The most significant advantage of this compound appears to be its minimal impact on bleeding time, a critical measure of hemostasis.
This compound: No Significant Prolongation of Bleeding Time
Preclinical studies in murine models have demonstrated that this compound, at doses effective for inhibiting thrombus formation, does not significantly prolong bleeding time. This suggests that its targeted action on PAR1-mediated platelet activation does not interfere with the initial stages of hemostasis, such as platelet plug formation at a site of injury.
Traditional Anticoagulants: Dose-Dependent Increase in Bleeding Time
In stark contrast, both heparin and warfarin are well-documented to cause a dose-dependent increase in bleeding time. Their broad inhibition of the coagulation cascade impairs the formation of a stable fibrin clot, which is essential for effective hemostasis, thereby increasing the risk of bleeding.
Quantitative Data on Bleeding Time
The following tables summarize available quantitative data on the effects of this compound, heparin, and warfarin on bleeding time in murine models. It is important to note that these data are compiled from different studies with varying experimental protocols, and direct head-to-head comparative studies are currently lacking.
Table 1: Effect of this compound on Bleeding Time in Mice
| Compound | Dose | Route of Administration | Bleeding Time (seconds) | Fold Change vs. Control | Reference |
| Vehicle Control | - | - | Not reported | - | [1] |
| This compound | 5 mg/kg | Intravenous | No significant effect | ~1 | [1] |
Table 2: Effect of Heparin on Bleeding Time in Mice
| Compound | Dose | Route of Administration | Bleeding Time (seconds) | Fold Change vs. Control | Reference |
| Saline Control | - | Subcutaneous | ~135 | - | [2] |
| Heparin | 200 mg/kg | Subcutaneous | >600 | >4.4 | [2] |
| Heparin | 400 mg/kg | Subcutaneous | >600 | >4.4 | [2] |
Table 3: Effect of Warfarin on Bleeding Time in Rats
| Compound | Dose | Route of Administration | Bleeding Time (seconds) | Fold Change vs. Control | Reference |
| Control | - | Oral | ~300 | - | [3] |
| Warfarin | Not specified | Oral | ~1173 | ~3.9 | [3] |
Experimental Protocols
1. Tail Transection Bleeding Time Assay (as described for this compound)
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are anesthetized.
-
The distal 3 mm of the tail is amputated using a sharp scalpel.
-
The tail is immediately immersed in pre-warmed (37°C) saline.
-
The time to cessation of bleeding for a continuous period of 30 seconds is recorded. A maximum observation time of 600 seconds is typically used.
-
-
Data Analysis: Bleeding times of the treated group are compared to the vehicle control group.
2. Laser-Induced Thrombosis Model (for assessing antithrombotic efficacy)
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are anesthetized, and the cremaster muscle is exteriorized for intravital microscopy.
-
Fluorescently labeled platelets are injected intravenously to visualize thrombus formation.
-
A focused laser beam is used to induce injury to the wall of a cremaster arteriole.
-
Thrombus formation is recorded by video microscopy for a set period (e.g., 3 minutes).
-
-
Data Analysis: The integrated fluorescence intensity of the thrombus over time is quantified to assess the extent of platelet accumulation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and traditional anticoagulants.
References
Selectivity Profile of Parmodulin 2 Reveals High Specificity for PAR1-Mediated Gαq Signaling
For Immediate Release
[City, State] – [Date] – New analyses of Parmodulin 2 (also known as ML161), a novel small molecule modulator of G protein-coupled receptors (GPCRs), demonstrate its high selectivity for Protease-Activated Receptor 1 (PAR1). This guide provides a comprehensive overview of its selectivity against a panel of GPCRs, its mechanism of action, and detailed experimental protocols for researchers in pharmacology and drug development.
This compound is distinguished as a potent and selective allosteric inhibitor of PAR1. It uniquely functions by targeting the intracellular face of the receptor to selectively block signaling pathways mediated by the Gαq protein subunit, without affecting those mediated by Gα12/13. This biased inhibition presents a promising therapeutic avenue, potentially avoiding the broader effects of conventional orthosteric antagonists.
Comparative Selectivity of this compound
While comprehensive quantitative data from a broad GPCR screening panel is not publicly available in the reviewed literature, qualitative assessments consistently highlight the selectivity of this compound for PAR1. Studies have shown that it has minimal off-target effects on other GPCRs. For instance, this compound did not inhibit platelet aggregation induced by agonists for other platelet GPCRs, underscoring its specific mechanism of action.
Table 1: Qualitative Selectivity of this compound Against Other GPCRs
| Target GPCR | Effect of this compound | Reference |
| PAR1 | Allosteric Inhibitor (specifically Gαq pathway) | |
| Other Platelet GPCRs | No significant inhibition |
Mechanism of Action: Biased Allosteric Inhibition
This compound operates through a sophisticated mechanism of biased allosteric inhibition. Unlike traditional antagonists that block the ligand-binding site on the extracellular side of the receptor, this compound binds to a site on the intracellular surface of PAR1. This intracellular engagement allows it to selectively interfere with the coupling of the receptor to the Gαq protein, thereby inhibiting the downstream release of intracellular calcium. Crucially, this action does not impede the receptor's ability to signal through other pathways, such as the Gα12/13 pathway, a hallmark of its biased modulatory activity.
Caption: this compound selectively inhibits PAR1-Gαq signaling.
Experimental Protocols
The selectivity and mechanism of this compound are primarily elucidated through functional assays that measure the downstream consequences of GPCR activation. A key method is the calcium flux assay, which quantifies the activation of the Gαq pathway.
Calcium Flux Assay for Gαq-Coupled GPCRs
This assay measures the increase in intracellular calcium concentration following the activation of a Gαq-coupled receptor.
Objective: To determine the inhibitory effect of this compound on PAR1-mediated calcium mobilization.
Materials:
-
Human cell line expressing PAR1 (e.g., HEK293 or endothelial cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PAR1 agonist (e.g., Thrombin or SFLLRN peptide)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Plate cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the microplate reader. Initiate fluorescence reading to establish a baseline. Add the PAR1 agonist to stimulate the receptor and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the dose-response curve for this compound's inhibition of the agonist-induced calcium flux to determine its IC50 value.
Caption: Workflow for a calcium flux assay.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology. Its high selectivity for PAR1 and its unique mechanism of biased allosteric inhibition of the Gαq signaling pathway offer a refined tool for studying GPCR biology and a potential starting point for the development of novel therapeutics with improved side-effect profiles. Further research to obtain and publish a broad, quantitative selectivity panel would be invaluable to the scientific community.
Validating the Biased Signaling of Parmodulin 2: A Phosphoproteomic Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parmodulin 2's performance against other alternatives in modulating Protease-Activated Receptor 1 (PAR1) signaling. We present supporting experimental data from quantitative phosphoproteomics and detail the methodologies for key validation experiments.
This compound is an allosteric modulator of PAR1, a G-protein coupled receptor (GPCR) critically involved in thrombosis and inflammation. Unlike conventional orthosteric antagonists, this compound exhibits biased signaling, offering a promising therapeutic strategy by selectively inhibiting detrimental downstream pathways while preserving beneficial ones. This guide delves into the validation of this biased signaling, with a focus on phosphoproteomics as a powerful tool for unbiased, system-wide analysis of cellular signaling networks.
Performance Comparison: this compound vs. Orthosteric Antagonism
The biased signaling of this compound is best understood when compared to a traditional orthosteric PAR1 antagonist, such as Vorapaxar. While both molecules inhibit PAR1 activation, their impact on the downstream phosphoproteome is markedly different. Quantitative phosphoproteomics studies have revealed that this compound selectively dampens specific signaling branches, in contrast to the global blockade induced by Vorapaxar.[1]
A key study by van den Biggelaar et al. (2017) in Arteriosclerosis, Thrombosis, and Vascular Biology utilized Stable Isotope Labeling with Amino acids in Cell culture (SILAC)-based quantitative phosphoproteomics to dissect the differential effects of this compound and Vorapaxar on thrombin-induced signaling in endothelial cells.[1][2] The findings from this pivotal study are summarized below.
Quantitative Phosphoproteomic Analysis of PAR1 Inhibition
The following table summarizes the differential effects of Vorapaxar and this compound on the thrombin-regulated phosphoproteome in endothelial cells. The data represents the percentage of thrombin-regulated phosphosites that were inhibited by each compound.
| Treatment Condition | Number of Regulated Phosphosites | Percentage of Thrombin-Induced Phosphoregulation Blocked | Key Signaling Pathways Affected |
| Thrombin (10 nmol/L) | 410 | N/A | Pro-inflammatory signaling, cytoskeletal rearrangement, cell proliferation |
| Thrombin + Vorapaxar | Limited | ~100% | Global inhibition of PAR1-mediated signaling |
| Thrombin + this compound | Partial | Partial | Preferential inhibition of Gαq-mediated pathways (e.g., calcium signaling), while sparing others.[1] |
Data summarized from van den Biggelaar et al., 2017.[1]
These findings clearly demonstrate that while Vorapaxar acts as a blanket inhibitor of PAR1 signaling, this compound exhibits a more nuanced, biased inhibition. This selective modulation is the cornerstone of its therapeutic potential, aiming to reduce thrombotic and inflammatory events without compromising essential cellular functions.
Visualizing PAR1 Signaling Pathways
The following diagram illustrates the differential modulation of PAR1 signaling by this compound and an orthosteric antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key techniques used to validate biased signaling.
Quantitative Phosphoproteomics (SILAC-based)
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. It involves the metabolic labeling of entire proteomes with "light," "medium," or "heavy" isotopes of amino acids, allowing for the direct comparison of protein abundance between different cell populations in a single mass spectrometry experiment.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and SILAC Labeling:
-
Culture endothelial cells in three distinct SILAC media: "light" (normal arginine and lysine), "medium" (e.g., 13C6-arginine and 2H4-lysine), and "heavy" (e.g., 13C615N4-arginine and 13C615N2-lysine).
-
Ensure complete incorporation of the labeled amino acids over several cell divisions (typically >95%).[3]
-
-
Cell Treatment and Lysis:
-
Starve cells to reduce basal phosphorylation.
-
Treat the "light," "medium," and "heavy" labeled cell populations with vehicle, thrombin + Vorapaxar, and thrombin + this compound, respectively, for a defined time course.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[4]
-
-
Protein Digestion:
-
Combine equal amounts of protein from the three cell lysates.
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using an enzyme such as trypsin.[5]
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use software like MaxQuant to identify and quantify the relative abundance of phosphopeptides across the "light," "medium," and "heavy" samples based on their mass differences.
-
Perform bioinformatics analysis to identify regulated phosphosites and associated signaling pathways.
-
Alternative Methods for Validating Biased Signaling
While phosphoproteomics provides a global view, other targeted assays are valuable for validating specific aspects of biased signaling.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are used to monitor protein-protein interactions in live cells.[7] They are particularly useful for measuring the recruitment of β-arrestin or the activation of specific G-protein subtypes to the receptor.[8]
Principle: A Renilla luciferase (Rluc) donor is fused to one protein of interest (e.g., the GPCR), and a fluorescent acceptor (e.g., YFP) is fused to the other (e.g., β-arrestin). Upon ligand binding and subsequent protein interaction, the donor and acceptor come into close proximity, allowing for non-radiative energy transfer from the donor to the acceptor, which then emits light at a different wavelength. The ratio of acceptor to donor emission is the BRET signal.
Experimental Protocol:
-
Construct Generation: Create fusion constructs of the GPCR with Rluc and the interacting partner (e.g., β-arrestin) with YFP.
-
Cell Transfection: Co-transfect cells with the donor and acceptor constructs.
-
Assay Performance:
-
Plate cells in a microplate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Stimulate with different ligands (e.g., thrombin, this compound).
-
Measure the light emission at the donor and acceptor wavelengths using a plate reader.[9]
-
-
Data Analysis: Calculate the BRET ratio to quantify the extent of protein-protein interaction.
Förster Resonance Energy Transfer (FRET) Assays
FRET is another technique to measure molecular proximity, similar to BRET, but it uses two fluorophores (a donor and an acceptor) that are excited by an external light source.[10][11]
Principle: When a donor fluorophore is excited, it can transfer its energy non-radiatively to a nearby acceptor fluorophore if they are within a certain distance (typically 1-10 nm). This energy transfer results in the acceptor emitting fluorescence.
Experimental Protocol:
-
Construct Generation: Fuse donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins to the proteins of interest.
-
Cell Transfection and Imaging: Transfect cells with the FRET constructs and image them using fluorescence microscopy.
-
Data Analysis: Measure the fluorescence intensity of the donor and acceptor channels and calculate the FRET efficiency to determine the degree of interaction.
ERK1/2 Phosphorylation Assays
The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a common downstream event in many GPCR signaling pathways.[12] Measuring the level of phosphorylated ERK (pERK) can serve as a readout for the activation of specific signaling arms.
Experimental Protocol (Western Blotting):
-
Cell Treatment: Treat cells with the desired ligands for various time points.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to total ERK1/2 levels to determine the relative amount of pERK.[13][14]
Conclusion
The validation of this compound's biased signaling is a multi-faceted process that benefits from a combination of global and targeted experimental approaches. Quantitative phosphoproteomics provides an unparalleled, unbiased view of the cellular signaling landscape, clearly demonstrating the selective inhibitory profile of this compound compared to orthosteric antagonists like Vorapaxar. Complementary techniques such as BRET, FRET, and ERK phosphorylation assays offer robust methods to further dissect and quantify the specific interactions and downstream consequences of this biased modulation. Together, these methodologies provide a comprehensive toolkit for researchers and drug developers to characterize and advance novel biased ligands for GPCRs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring G protein-coupled receptor signaling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying biased signaling in GPCRs using BRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-head comparison of Parmodulin 2 and NRD-21 in vitro
An objective analysis of two prominent allosteric inhibitors of Protease-Activated Receptor 1 (PAR1), Parmodulin 2 (ML161) and NRD-21, this guide synthesizes key in vitro performance data to inform researchers, scientists, and drug development professionals. The following sections detail their comparative efficacy, potency, and stability, supported by experimental protocols and pathway visualizations.
Executive Summary
This compound and NRD-21 are both selective, reversible, negative allosteric modulators of PAR1, a G protein-coupled receptor critically involved in thrombosis and inflammation.[1][2] In vitro studies demonstrate that while both compounds effectively inhibit PAR1 signaling and subsequent platelet aggregation, NRD-21 exhibits a superior profile in terms of anti-inflammatory activity and plasma stability, positioning it as a promising lead for further development.[1][2]
Quantitative Performance Comparison
The following table summarizes the key quantitative data from head-to-head in vitro comparisons of this compound and NRD-21.
| Parameter | This compound (ML161) | NRD-21 | Cell/System Used | Key Findings |
| Potency (PAR1 Inhibition) | IC50: 0.26 µM[3] | IC50: 0.32 - 0.42 µM[1] | EA.hy926 endothelial cells (Intracellular Calcium Mobilization Assay) | Both compounds exhibit sub-micromolar potency, with this compound being slightly more potent in this specific assay. |
| Anti-Inflammatory Activity | Blocked ~3-fold increase in TF mRNA | Reduced TF mRNA to below baseline levels | Human Umbilical Vein Endothelial Cells (HUVECs) (TNF-α induced Tissue Factor Expression by qPCR) | NRD-21 demonstrates significantly greater efficacy in suppressing a key inflammatory marker.[1] |
| Platelet Aggregation Inhibition | Complete inhibition at 10 µM | Complete inhibition at 10 µM | Human washed platelets (SFLLRN-NH2 induced aggregation) | Both compounds are effective inhibitors of PAR1-mediated platelet aggregation.[1] |
| Plasma Stability (4 hours) | <1% remaining (mouse plasma); 79% remaining (human plasma) | 32% remaining (mouse plasma); 97% remaining (human plasma) | Mouse and Human Plasma | NRD-21 shows markedly improved stability, particularly in mouse plasma, suggesting better suitability for in vivo studies.[1] |
Signaling Pathway and Mechanism of Action
Both this compound and NRD-21 function as allosteric inhibitors of PAR1. They bind to a site on the receptor distinct from the orthosteric ligand binding site, which is where the tethered ligand exposed by protease cleavage would normally bind. This allosteric modulation selectively inhibits Gq signaling, which is responsible for downstream effects like intracellular calcium mobilization and platelet aggregation, while potentially preserving other signaling pathways, a concept known as biased agonism.
Experimental Workflows and Protocols
Detailed methodologies for the key comparative experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the compounds to inhibit PAR1-agonist-induced increases in intracellular calcium concentration in endothelial cells.
Protocol:
-
Cell Culture: EA.hy926 endothelial cells are seeded into 96-well black-wall, clear-bottom plates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for approximately 45-60 minutes.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound, NRD-21, or a vehicle control for a predetermined period.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A PAR1-specific agonist peptide (e.g., TFLLRN-NH2) is automatically injected into each well to stimulate the receptor.
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time. The peak fluorescence response is used to determine the inhibitory effect of the compounds at each concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.
Tissue Factor (TF) Expression by qPCR
This assay quantifies the anti-inflammatory potential of the compounds by measuring their ability to inhibit the expression of Tissue Factor (TF) mRNA in endothelial cells stimulated with an inflammatory cytokine.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate multi-well plates.
-
Pre-treatment: Cells are pre-treated with either this compound (10 µM), NRD-21 (10 µM), or a vehicle control for 1 hour.[1]
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α, 25 ng/mL) for 4 hours to induce TF expression.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the HUVECs using a suitable RNA isolation kit. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the TF gene and a stable housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of TF mRNA is calculated using the delta-delta-Ct method, comparing the expression in treated cells to that in TNF-α stimulated control cells.
Platelet Aggregation Assay
This assay directly measures the functional consequence of PAR1 inhibition on its primary role in hemostasis: platelet aggregation.
Protocol:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole human blood by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Compound Incubation: Washed human platelets are incubated with either this compound (10 µM), NRD-21 (10 µM), or a vehicle (DMSO) control at 37°C for a short period (e.g., 5-10 minutes) in an aggregometer cuvette with stirring.[1]
-
Agonist Stimulation: Platelet aggregation is initiated by adding a PAR1/2 agonist, such as SFLLRN-NH2 (1.5 µM).[1]
-
Measurement: The change in light transmittance through the platelet suspension is continuously monitored using a light transmission aggregometer. As platelets aggregate, the transmittance increases.
-
Data Analysis: The extent of aggregation is recorded over time, and the maximum aggregation percentage is determined. The inhibitory effect of the compounds is assessed by comparing the aggregation curves to the vehicle control.
Conclusion
The in vitro data provides a clear comparative profile of this compound and NRD-21. While both are potent allosteric inhibitors of PAR1-mediated platelet aggregation, NRD-21 demonstrates significant advantages in its superior anti-inflammatory properties and substantially enhanced plasma stability.[1][2] These characteristics make NRD-21 a more robust candidate for in vivo studies and further preclinical development as a potential anti-thrombotic and anti-inflammatory agent. Future investigations should aim to fully delineate the signaling pathways responsible for the enhanced anti-inflammatory effects observed with NRD-21.
References
- 1. The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The parmodulin NRD-21 is an allosteric inhibitor of PAR1 Gq signaling with improved anti-inflammatory activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Parmodulin 2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Parmodulin 2 based on standard laboratory safety practices and regulations for chemical waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and, if available, the supplier-provided SDS for definitive disposal instructions.
This compound, a small molecule inhibitor of the Protease-Activated Receptor 1 (PAR1), requires careful handling and disposal to ensure personnel safety and environmental compliance. As with any laboratory chemical, proper waste management is crucial. The following procedures outline the recommended steps for the safe disposal of this compound and associated materials.
Hazard Assessment and Waste Identification
Before disposal, a thorough hazard assessment of the waste stream is necessary. While detailed hazard information for this compound is not widely published, it should be treated as a potentially hazardous chemical. Waste containing this compound can be categorized as follows:
-
Unused or Expired this compound: Pure, unadulterated compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental buffers, and cell culture media.
In the absence of a specific SDS, it is prudent to handle all this compound waste as hazardous chemical waste.
Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled "Hazardous Waste" and lists "this compound" as a constituent.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).
-
Do not mix incompatible chemicals in the same waste container. For instance, segregate organic solvent waste from aqueous waste.
-
The container must be securely capped when not in use.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.[1][2]
-
All waste containers must be labeled with the words "Hazardous Waste."[1][2]
-
The label should clearly identify the contents, including the full chemical name "this compound" and any other hazardous components (e.g., solvents like DMSO).
-
Indicate the approximate concentration or quantity of the hazardous constituents.
-
Include the date when the waste was first added to the container.
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure that the storage area is secure and away from general laboratory traffic.
Disposal Procedures
The final disposal of chemical waste must be handled by trained professionals.
-
Contact your Institution's EHS Office: Once the waste container is full or has been in accumulation for the maximum allowed time (typically 12 months for satellite accumulation), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[3][5]
-
Do Not Dispose of in Regular Trash or Down the Drain: this compound and its containers should never be disposed of in the regular trash or poured down the sanitary sewer.[6][7] Improper disposal can lead to environmental contamination and regulatory violations.[2]
-
Empty Container Disposal: Empty containers that once held pure this compound should also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[8]
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, general laboratory waste accumulation limits are provided by regulatory bodies.
| Parameter | Limit | Regulatory Body |
| Maximum Hazardous Waste in SAA | 55 gallons | EPA[3] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | EPA[3] |
| Maximum Storage Time in SAA | 12 months | EPA[3][5] |
Experimental Protocols Cited
This guidance is based on standard operating procedures for laboratory chemical waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and institutional EHS departments. No experimental protocols for the disposal of this compound itself were found in the public domain. The procedures described are derived from best practices for handling and disposing of research-grade small molecule compounds.
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision logic for handling this compound waste.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Parmodulin 2
Essential Safety and Handling Guide for Parmodulin 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as ML161). The following procedures are designed to ensure a safe laboratory environment and maintain experimental integrity.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes or contact with dust particles.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact. Gloves must be inspected before use and changed frequently.[1][2] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust. Use in a well-ventilated area or under a fume hood.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound, as well as for ensuring personnel safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the container tightly sealed in a cool, dry, and well-ventilated area.[1][2]
-
Recommended storage temperature is -20°C. [1]
-
Keep away from direct sunlight and sources of ignition.[1]
Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[1][2]
-
This compound is soluble in DMSO (72 mg/mL).[3] Use fresh, moisture-free DMSO for best results.[3]
-
Follow standard laboratory procedures for preparing solutions of a specific molarity.
Experimental Use:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[1][4]
Unused Product and Contaminated Materials:
-
Dispose of unused this compound and any materials that have come into direct contact with it (e.g., pipette tips, tubes, gloves) as chemical waste.
-
The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]
Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[2]
Experimental Protocols and Signaling Pathway
This compound is an allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[3][5][6] It selectively blocks signaling through the Gαq pathway while not affecting Gα12/13 signaling.[5] This biased modulation is key to its therapeutic potential, as it can inhibit pro-inflammatory and pro-thrombotic events without interfering with cytoprotective pathways.[5][7]
Signaling Pathway of PAR1 Modulation by this compound
Caption: this compound allosterically inhibits PAR1-mediated Gαq signaling.
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol provides a general workflow to assess the effect of this compound on platelet aggregation induced by PAR1 agonists.
1. Materials:
-
This compound
-
PAR1 agonist (e.g., SFLLRN-NH2)[7]
-
Human platelet-rich plasma (PRP)
-
Aggregometer
-
Appropriate buffers
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working dilutions of this compound in a suitable buffer.
-
Isolate platelet-rich plasma (PRP) from fresh human blood using standard centrifugation techniques.
-
Pre-incubate PRP with various concentrations of this compound (or vehicle control) for a specified time at 37°C.
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Initiate the aggregation measurement by adding a PAR1 agonist (e.g., SFLLRN-NH2) to the PRP.
-
Monitor the change in light transmittance for several minutes to measure the extent of platelet aggregation.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on PAR1-mediated platelet aggregation.
Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. targetmol.com [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ML 161|423735-93-7|MSDS [dcchemicals.com]
- 5. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
